NHS-SS-Biotin
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDTGQHCFODEH-LXIYXOSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NHS-SS-Biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Hydroxysuccinimide-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate), a versatile reagent for the biotinylation of proteins and other biomolecules. This document details its chemical structure, key properties, and provides standardized protocols for its use in labeling and affinity purification applications.
Introduction
NHS-SS-Biotin is a widely used amine-reactive biotinylation reagent that enables the covalent attachment of biotin to proteins, antibodies, and other molecules containing primary amines. Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the biotin label under reducing conditions. This characteristic is particularly advantageous for applications requiring the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[1]
Chemical Structure and Properties
This compound is characterized by three key functional components: the biotin moiety, a spacer arm containing a cleavable disulfide bond, and an amine-reactive NHS ester. The long spacer arm, approximately 24.3 Å in length, minimizes steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[2][3]
Chemical Structure:
Caption: Functional components of the this compound molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₈N₄O₆S₃ | [2] |
| Molecular Weight | 504.65 g/mol | [2] |
| Spacer Arm Length | 24.3 Å | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | |
| Optimal Reaction pH | 7.2 - 8.5 | |
| Storage | Store at -20°C, desiccated. Moisture-sensitive. |
Reactivity and Stability
The reactivity of this compound is primarily governed by the NHS ester group, which is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, it is crucial to perform biotinylation reactions within the optimal pH range and to use freshly prepared solutions of the reagent.
Hydrolysis Half-life of NHS Esters:
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp. | 210 minutes | |
| 8.5 | Room Temp. | 180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | 125 minutes |
The disulfide bond in the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions for Disulfide Bond Cleavage:
| Reducing Agent | Concentration | Incubation Conditions | Reference(s) |
| DTT | 50 mM | 2 hours at room temperature or 30 minutes at 50°C | |
| TCEP | 20 mM | 60 minutes at 37°C | |
| TCEP | Molar excess | 10 minutes at room temperature |
Experimental Protocols
Protein Biotinylation Workflow
The following diagram illustrates the general workflow for biotinylating a protein with this compound.
Caption: General workflow for protein biotinylation with this compound.
Detailed Protocol for Protein Biotinylation:
-
Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Protein Preparation: Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.
-
This compound Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM (approximately 5 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional but recommended) Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Purification: Remove excess, non-reacted biotinylation reagent by dialysis or gel filtration.
Cleavage of the Biotin Tag
The following diagram illustrates the process of cleaving the biotin tag from a biotinylated protein.
Caption: Workflow for the cleavage of the biotin tag.
Detailed Protocol for Cleavage:
-
Prepare Reducing Agent Solution: Prepare a solution of the desired reducing agent in a suitable buffer. For DTT, a 50 mM solution is commonly used. For TCEP, a 20 mM solution is effective.
-
Incubation: Incubate the biotinylated sample with the reducing agent solution.
-
With DTT: Incubate for 2 hours at room temperature or 30 minutes at 50°C.
-
With TCEP: Incubate for 60 minutes at 37°C. Alternatively, a molar excess can be incubated for 10 minutes at room temperature.
-
-
Separation: If the biotinylated protein was bound to an affinity matrix, the protein will be released into the supernatant, which can then be collected. The biotin tag will remain attached to the matrix.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:
-
Affinity Purification: Biotinylated proteins can be captured on avidin or streptavidin-coated resins and subsequently eluted under mild, non-denaturing conditions by cleaving the disulfide bond.
-
Protein-Protein Interaction Studies: It can be used to label bait proteins for pull-down assays.
-
Cell Surface Labeling: The membrane-permeable nature of this compound allows for the labeling of both cell surface and intracellular proteins.
-
Drug Delivery Systems: The cleavable linker can be incorporated into antibody-drug conjugates (ADCs) to facilitate drug release at the target site.
Conclusion
This compound is a powerful tool for the reversible biotinylation of biomolecules. A thorough understanding of its chemical properties, particularly the reactivity of the NHS ester and the cleavability of the disulfide bond, is essential for its successful application. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this compound to achieve their experimental goals.
References
The Pivotal Role of the Spacer Arm in NHS-SS-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical functions of the spacer arm in NHS-SS-Biotin, a thiol-cleavable and amine-reactive biotinylation reagent. Understanding the nuances of its design is paramount for the successful application of biotinylation in affinity purification, protein interaction studies, and targeted drug delivery. We will delve into the significance of its length, the versatility of its cleavable disulfide bond, and provide detailed protocols for its use.
The Architecture of this compound: More Than Just a Linker
This compound, or Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate, is a molecule meticulously designed for the efficient biotinylation of proteins and other biomolecules containing primary amines.[1] Its structure can be deconstructed into three key functional domains:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group targets and forms stable amide bonds with primary amines (-NH2), commonly found on the side chains of lysine residues and the N-terminus of proteins.[2]
-
Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high affinity for avidin and streptavidin proteins, forming the basis of powerful detection and purification systems.[2]
-
Spacer Arm: The bridge connecting the NHS ester and the biotin moiety is not merely a passive linker. Its length and composition are critical determinants of the reagent's efficacy. In the case of this compound, the spacer arm is 24.3 Å (Angstroms) in length and contains a disulfide bond (-S-S-).[1][3]
The Significance of the Spacer Arm Length
The 24.3 Å spacer arm of this compound is considered a "long-chain" linker, a feature that directly addresses the issue of steric hindrance. When a biotin molecule is attached too closely to a large biomolecule, the accessibility of the biotin to the binding pocket of avidin or streptavidin can be impeded. The extended spacer arm physically distances the biotin from the surface of the labeled molecule, ensuring unhindered binding to avidin or streptavidin probes and resins. This enhanced accessibility leads to more efficient capture and purification of biotinylated targets.
Studies comparing biotinylation reagents with varying spacer arm lengths have demonstrated that a longer bridge leads to a better dose-response curve in competitive assays, underscoring the importance of minimizing steric hindrance for optimal binding.
The Power of Cleavability: The Disulfide Bond
A key innovation in the design of this compound is the incorporation of a disulfide bond within its spacer arm. This feature renders the linkage cleavable under mild reducing conditions, a property that offers significant advantages in downstream applications. The disulfide bond can be readily broken by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), releasing the biotinylated molecule from its biotin tag.
This cleavability is particularly advantageous for:
-
Elution from Affinity Resins: Biotinylated proteins captured on streptavidin-coated beads can be gently eluted by the addition of a reducing agent, avoiding the harsh, denaturing conditions often required to disrupt the strong biotin-streptavidin interaction. This preserves the native structure and function of the purified protein.
-
Mass Spectrometry Analysis: For proteomic studies, the ability to remove the biotin tag is crucial. After enrichment, the disulfide bond can be cleaved, leaving only a small sulfhydryl remnant on the protein. This simplifies the mass spectra and aids in protein identification.
-
Dynamic Studies: In applications like cell surface protein profiling, the cleavable linker allows for the selective removal of the biotin label, enabling researchers to study protein trafficking and turnover.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent depends on the specific experimental requirements, including the desired spacer arm length, solubility, and whether cleavability is necessary. The following table summarizes the properties of this compound and other commonly used biotinylation reagents.
| Reagent Name | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? | Molecular Weight ( g/mol ) |
| This compound | 24.3 | Yes (Disulfide) | Yes | No | 504.65 |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide) | No | Yes | 606.69 |
| NHS-Biotin | 13.5 | No | Yes | No | 341.38 |
| Sulfo-NHS-Biotin | 13.5 | No | No | Yes | 443.43 |
| NHS-LC-Biotin | 22.4 | No | Yes | No | 454.54 |
| Sulfo-NHS-LC-Biotin | 22.4 | No | No | Yes | 556.59 |
| NHS-LC-LC-Biotin | 30.5 | No | Yes | No | 567.70 |
Experimental Protocols
General Considerations
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable reaction buffer.
-
Reagent Preparation: this compound is not water-soluble and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a stock solution. The reagent is moisture-sensitive, so it should be warmed to room temperature before opening.
-
Molar Excess: The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the desired degree of labeling. For a 2 mg/mL protein solution, a 20-fold molar excess is a good starting point.
Protocol for Biotinylating a Protein in Solution
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.
-
Quench Reaction: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and reaction byproducts using dialysis or a desalting column.
Protocol for Cell Surface Biotinylation
For this application, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is recommended to ensure exclusive labeling of cell surface proteins.
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend Cells: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.
-
Prepare Sulfo-NHS-SS-Biotin Solution: Prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS.
-
Biotinylation Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin label.
-
Quench Reaction: Add a quenching buffer (e.g., PBS containing 100 mM glycine) and incubate for 15 minutes at 4°C.
-
Wash Cells: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer. The biotinylated cells are now ready for lysis and subsequent analysis.
Cleavage of the Disulfide Bond
-
Prepare Reducing Agent: Prepare a fresh solution of 50-100 mM DTT or TCEP in an appropriate buffer.
-
Cleavage Reaction: Add the reducing agent to the sample containing the biotinylated molecule.
-
Incubation: Incubate for 30-60 minutes at 37-50°C.
-
Downstream Processing: The released molecule can now be separated from the biotin tag and streptavidin resin (if applicable) for further analysis.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Figure 1: Workflow for protein biotinylation, affinity purification, and elution using this compound.
Figure 2: Functional domains of the this compound molecule.
Conclusion
The thoughtful design of the this compound reagent, particularly its long, cleavable spacer arm, provides researchers with a powerful and versatile tool for a wide range of biological applications. The ability to efficiently label, capture, and subsequently release target molecules under mild conditions is invaluable for preserving their biological activity and facilitating downstream analysis. By understanding the principles behind its functionality and adhering to optimized protocols, scientists can effectively leverage this compound to advance their research in proteomics, drug discovery, and beyond.
References
A Technical Guide to the Membrane Permeability of NHS-SS-Biotin for Intracellular Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of NHS-SS-Biotin for the labeling of intracellular proteins. A comprehensive overview of its membrane permeability, mechanism of action, and detailed experimental protocols are provided to assist researchers in leveraging this powerful tool for their studies.
Introduction to this compound
Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate (this compound) is a versatile, amine-reactive biotinylation reagent. Its key features include an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, a biotin moiety for detection or purification, and a cleavable disulfide bond in its spacer arm. This cleavability allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices using reducing agents.
A critical characteristic of this compound is its ability to label intracellular proteins. This is attributed to its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitates its diffusion across the cell membrane.[1][2] This property distinguishes it from its sulfonated counterpart, Sulfo-NHS-SS-Biotin, which is water-soluble and membrane-impermeable, restricting its use to the labeling of cell surface proteins.[3][4]
Mechanism of Action
The fundamental reaction of this compound involves the NHS ester reacting with primary amino groups (-NH₂) found on lysine residues and the N-termini of proteins. This reaction forms a stable amide bond, covalently attaching the biotin label to the target protein. The reaction is most efficient at a neutral to slightly basic pH (7-9).
The disulfide bond within the spacer arm is susceptible to cleavage by reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or Tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly advantageous for applications requiring the recovery of the native protein after affinity purification.[1]
Figure 1. Reaction of this compound with a primary amine on a target protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound and its membrane-impermeable analog.
| Parameter | This compound | Sulfo-NHS-SS-Biotin | Reference |
| Molecular Weight | 504.65 g/mol | 606.69 g/mol | |
| Spacer Arm Length | 24.3 Å | 24.3 Å | |
| Solubility | Soluble in DMSO, DMF | Water-soluble | |
| Membrane Permeability | Permeable | Impermeable | |
| Primary Application | Intracellular & Cell Surface Labeling | Cell Surface Labeling |
| Parameter | Value | Cell Type/Target | Reference |
| Stock Solution Concentration | 10 mM in DMSO or DMF | General | |
| Working Concentration | ~1 mM (e.g., 100µL of 10mM stock per mL of cell suspension) | General | |
| Incubation Time (Intracellular) | 30 minutes (longer time may be required for significant diffusion) | General | |
| Incubation Temperature | Room Temperature | General | |
| Molar Excess (for purified protein) | 20-fold for 1-10 mg/mL antibody solution | Purified IgG | |
| Quenching Agent | 25-50 mM Tris or 100 mM Glycine | General | |
| Cleavage Agent | 50 mM DTT | General |
Experimental Protocols
General Protocol for Intracellular Biotinylation of Cultured Cells
This protocol provides a general guideline for the intracellular labeling of mammalian cells. Optimization may be required for specific cell types and experimental goals.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer (e.g., 50 mM Tris in PBS, pH 8.0)
-
Cell culture medium
-
Centrifuge tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cell pellet in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving 5 mg in 1 mL of anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add 100 µL of the 10 mM this compound stock solution per milliliter of the cell suspension. Mix gently.
-
Incubation: Incubate the reaction at room temperature for 30 minutes. For enhanced intracellular labeling, a longer incubation time may be necessary to allow for significant diffusion of the reagent into the cells.
-
Quenching: Stop the reaction by washing the cells three times with ice-cold PBS (pH 8.0). An initial wash with a quenching buffer, such as 25-50 mM Tris (pH 8.0), can be used to effectively quench any unreacted this compound.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins.
Figure 2. General workflow for intracellular labeling of cells with this compound.
Cleavage of the Disulfide Bond
To release the biotinylated protein from an avidin or streptavidin affinity column, the disulfide bond in the spacer arm can be cleaved.
Procedure:
-
After binding the biotinylated proteins to the affinity resin and washing away unbound proteins, add an elution buffer containing a reducing agent.
-
A common elution buffer is 50 mM DTT in a suitable buffer (e.g., PBS).
-
Incubate the resin with the elution buffer for 30 minutes at 50°C or for 2 hours at room temperature to ensure complete cleavage.
-
Collect the eluate containing the now-unbiotinylated target proteins.
Key Considerations and Troubleshooting
-
Reagent Stability: this compound is moisture-sensitive. Store it at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris or glycine) during the biotinylation reaction as they will compete with the target proteins for labeling.
-
Optimization: The optimal concentration of this compound and the incubation time will vary depending on the cell type and the specific intracellular target. Empirical testing is recommended.
-
Distinguishing Intracellular vs. Surface Labeling: To confirm intracellular labeling, a parallel experiment can be conducted with the membrane-impermeable Sulfo-NHS-SS-Biotin. Proteins labeled only with this compound and not with its sulfo- counterpart are likely intracellular.
Figure 3. Comparison of this compound and Sulfo-NHS-SS-Biotin permeability.
Conclusion
This compound is an invaluable reagent for the labeling and subsequent purification of intracellular proteins. Its membrane permeability, a direct result of its solubility in organic solvents, allows it to access the cellular interior. By understanding its mechanism of action and carefully optimizing experimental conditions, researchers can effectively utilize this compound to investigate a wide range of intracellular processes, making it a cornerstone technique in proteomics and cell biology.
References
An In-depth Technical Guide to the Amine-Reactive Chemistry of NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of NHS-SS-Biotin, a versatile reagent for biotinylating proteins and other molecules. It delves into the fundamental amine-reactive chemistry, detailed experimental protocols, and the unique cleavable nature of this compound, which makes it an invaluable tool in protein interaction studies, affinity purification, and targeted drug delivery.
Core Principles of this compound Chemistry
This compound, or Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate, is a thiol-cleavable, amine-reactive biotinylation reagent.[1] Its utility stems from three key features: an N-hydroxysuccinimide (NHS) ester group, a disulfide bond within its spacer arm, and a terminal biotin moiety.[1][2]
Amine-Reactive Chemistry: The NHS ester group readily reacts with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] This reaction, a nucleophilic attack by the deprotonated primary amine on the NHS ester, proceeds efficiently at neutral to basic pH values (pH 7-9). The reaction releases N-hydroxysulfosuccinimide as a byproduct. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Cleavable Disulfide Bond: A key feature of this compound is the presence of a disulfide bond (-S-S-) in its spacer arm. This bond can be readily cleaved by reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or TCEP-HCl. This cleavability allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices without the need for harsh denaturing conditions.
Biotin Moiety and Spacer Arm: The biotin group exhibits an exceptionally high affinity for avidin and streptavidin, forming the basis for numerous detection and purification applications. This compound possesses a long spacer arm (24.3 Å) that separates the biotin group from the reactive NHS ester. This extended spacer helps to minimize steric hindrance, facilitating more efficient binding of the biotinylated molecule to avidin or streptavidin.
Below is a diagram illustrating the reaction of this compound with a primary amine on a protein.
References
The Chemistry and Application of Disulfide Bond Cleavage in NHS-SS-Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for cleaving the disulfide bond within the NHS-SS-Biotin molecule. This compound is a widely utilized reagent in bioconjugation and affinity purification applications due to its amine-reactive N-hydroxysuccinimide (NHS) ester and the presence of a cleavable disulfide bond in its spacer arm. This feature allows for the efficient release of biotinylated molecules from avidin or streptavidin supports under mild reducing conditions, a critical step in numerous experimental workflows.
Core Principles of this compound and Disulfide Bond Cleavage
This compound, or succinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate, is a chemical probe that facilitates the biotinylation of primary amines (-NH2) on proteins, peptides, and other biomolecules. The NHS ester reacts with primary amines in a pH range of 7-9 to form stable amide bonds. The key feature of this reagent is the disulfide bond (-S-S-) within its spacer arm, which can be selectively cleaved by reducing agents. This cleavage breaks the covalent link between the biotin moiety and the labeled molecule, enabling its recovery from avidin or streptavidin affinity matrices.
The cleavage of the disulfide bond is a reduction reaction where the disulfide is converted into two free sulfhydryl (-SH) groups. This process is typically achieved using thiol-based reducing agents like dithiothreitol (DTT) and 2-mercaptoethanol (BME), or phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP).
Quantitative Analysis of Disulfide Bond Cleavage Efficiency
The efficiency of disulfide bond cleavage is a critical parameter for the successful recovery of biotinylated molecules. While several reducing agents are effective, their performance can vary based on experimental conditions. A 2021 study by Alfaro et al. provides a quantitative comparison of cleavage efficiency, highlighting the efficacy of TCEP.
| Reducing Agent | Cleavage Efficiency | Experimental Context |
| TCEP | 99.5% | Optimized protocol for this compound-labeled human cell lysate proteins, with subsequent carbomethylation to prevent disulfide bond reformation. |
| DTT | Widely used and effective, but quantitative efficiency data is less commonly reported in direct comparison to TCEP under identical optimized conditions. | Standard protocols often recommend concentrations around 50 mM. |
| 2-Mercaptoethanol | Effective, but generally considered less potent than DTT and TCEP. | Often used in similar concentrations to DTT. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the cleavage of disulfide bonds in this compound using common reducing agents.
Protocol 1: Cleavage using Dithiothreitol (DTT)
This protocol is a standard method for releasing biotinylated proteins from streptavidin beads.
Materials:
-
Biotinylated sample bound to streptavidin-agarose or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: 50 mM DTT in a suitable buffer (e.g., PBS, Tris-HCl), pH 7.5-8.5.
Procedure:
-
Wash the streptavidin beads complexed with the biotinylated molecule three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove the supernatant.
-
Add 100-500 µL of Elution Buffer (50 mM DTT) to the beads.
-
Incubate the mixture under one of the following conditions:
-
Centrifuge the beads (or use a magnetic rack) to pellet them.
-
Carefully collect the supernatant containing the released, formerly biotinylated molecule.
-
For further analysis, the eluate can be subjected to downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: High-Efficiency Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is optimized for near-complete cleavage and is particularly suitable for applications requiring high recovery, such as quantitative proteomics.[4]
Materials:
-
Biotinylated sample bound to streptavidin magnetic beads.
-
Wash Buffers (a series of stringent washes is recommended for proteomics applications).
-
Elution Buffer: 20 mM TCEP, 0.1% Rapigest (or other MS-compatible detergent), 30 mM NaCl, and 50 mM Tris-HCl.
-
Alkylation Solution: Iodoacetamide (IAA) at a concentration to sufficiently cap the newly formed free thiols.
Procedure:
-
Perform stringent washes of the streptavidin beads to minimize contaminants. A typical series includes washes with 2% SDS, a high-salt buffer, and a buffer containing urea.
-
After the final wash, add the Elution Buffer to the beads.
-
Incubate the mixture in a thermomixer for 60 minutes at 37°C.[4]
-
Separate the beads using a magnetic rack and collect the supernatant.
-
To ensure complete elution, a second elution with 1% formic acid in 50 mM Tris-HCl for 30 minutes can be performed. The eluents are then combined.
-
The combined eluates are then treated with IAA for alkylation to prevent the reformation of disulfide bonds.
-
The sample is then ready for downstream processing, such as tryptic digestion and mass spectrometry analysis.
Visualizing the Chemistry and Workflow
Chemical Reaction of Disulfide Bond Cleavage
The following diagram illustrates the chemical reaction at the core of the cleavage process, showing a reducing agent (in this case, DTT) breaking the disulfide bond of the this compound linker attached to a protein.
References
- 1. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mstechno.co.jp [mstechno.co.jp]
An In-depth Technical Guide to NHS-SS-Biotin for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NHS-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate), a versatile reagent for protein labeling. We will delve into its core features, mechanism of action, and detailed protocols for its application, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Core Features of this compound
This compound is an amine-reactive biotinylation reagent that enables the simple and efficient labeling of proteins and other molecules containing primary amines.[1] Its key features make it a valuable tool in various proteomics and molecular biology applications.
Amine Reactivity: The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7-9.[2]
Cleavable Disulfide Bond: A key characteristic of this compound is the presence of a disulfide bond within its spacer arm.[1] This allows the biotin label to be cleaved from the labeled protein using reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or TCEP. This feature is particularly advantageous for affinity purification, as it allows for the gentle elution of the target protein from avidin or streptavidin resins without harsh denaturing conditions.
Extended Spacer Arm: The reagent possesses a long spacer arm of 24.3 angstroms, which separates the biotin group from the labeled protein. This extended length helps to reduce steric hindrance, facilitating the binding of the biotinylated protein to avidin or streptavidin.
Cell Permeability: this compound is soluble in organic solvents like DMSO or DMF, which allows it to permeate cell membranes, enabling the labeling of intracellular proteins. For applications requiring exclusive labeling of cell surface proteins, a water-soluble and membrane-impermeable version, Sulfo-NHS-SS-Biotin, is available.
Quantitative Data Summary
The efficiency of protein labeling with this compound depends on several factors, including the concentration of the protein and the molar ratio of the biotin reagent. The following table summarizes key quantitative data for successful biotinylation.
| Parameter | Value | Notes |
| Molecular Weight | 504.65 g/mol | |
| Spacer Arm Length | 24.3 Å | |
| Optimal pH for Reaction | 7-9 | |
| Recommended Molar Excess (IgG) | 12-fold to 20-fold | For a 2-10 mg/mL IgG solution. |
| Resulting Biotin Incorporation (IgG) | 1-6 biotin molecules per antibody | Dependent on the molar excess of the reagent used. |
| Solubility | Soluble in DMSO or DMF | Must be dissolved in an organic solvent before dilution in aqueous buffers. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the chemical reaction of this compound with a primary amine and a typical experimental workflow for protein labeling and purification.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A typical experimental workflow for protein biotinylation and purification.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Biotinylation of Proteins in Solution
This protocol is adapted for labeling proteins like antibodies in a solution.
Materials:
-
Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Method for buffer exchange (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer, as primary amines will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM (e.g., 5 mg in 1 mL). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Labeling Reaction: Add the calculated amount of this compound solution to the protein sample. For a 2 mg/mL IgG solution, a 20-fold molar excess is typically recommended. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the quenching buffer by dialysis against PBS or by using a gel filtration column.
-
Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.
Protocol 2: Biotinylation of Cell Surface Proteins using Sulfo-NHS-SS-Biotin
For labeling proteins on the surface of living cells, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is used.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins. Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Sulfo-NHS-SS-Biotin Solution: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).
-
Labeling Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the reaction on ice for 30 minutes with gentle mixing. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.
-
Quenching: Wash the cells three times with an ice-cold quenching solution to remove any unreacted biotinylation reagent.
-
Cell Lysis: The cells with biotinylated surface proteins are now ready for lysis and subsequent analysis, such as affinity purification.
Logical Relationships of Key Features
The following diagram illustrates the interplay of the core features of this compound.
Caption: Logical relationships of this compound's key features and their benefits.
References
Methodological & Application
Application Notes and Protocols for NHS-SS-Biotin Labeling of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques for labeling cell surface proteins using NHS-SS-Biotin. This method is a powerful tool for identifying and quantifying proteins on the plasma membrane, which are crucial for various cellular functions and are often the targets of therapeutic drugs.[1][2]
Introduction
Cell surface proteins play a critical role in signal transduction, cell adhesion, and transport of molecules.[3] Their accessibility on the outer surface of the cell makes them prime targets for antibody-based therapies and ideal biomarkers for diagnostics.[1] The study of these proteins often requires their specific labeling and isolation from the total cellular protein content.
This compound (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent that is ideal for this purpose.[4] Its water-solubility prevents it from permeating the cell membrane, ensuring that only proteins with exposed primary amines (the N-terminus and the side chain of lysine residues) on the cell surface are labeled. The "SS" in its name indicates a disulfide bond in the spacer arm, which allows for the cleavage of the biotin tag from the labeled protein using reducing agents. This cleavable feature is highly advantageous for the elution and recovery of isolated proteins from avidin or streptavidin affinity matrices.
Chemical Principle
The N-hydroxysulfosuccinimide (Sulfo-NHS) ester of biotin reacts with primary amines on proteins to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7-9). The disulfide bond within the spacer arm of this compound can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or TCEP, releasing the biotinylated protein from the biotin moiety.
Caption: Reaction of this compound with a primary amine on a cell surface protein.
Experimental Protocols
This section details the protocols for labeling cell surface proteins on both suspension and adherent cells.
Materials and Reagents
-
Cells: Healthy, viable cell culture of interest.
-
This compound: e.g., Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin (Cat. No. 21331).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold.
-
Quenching Buffer: PBS containing 100 mM glycine or 50-100 mM Tris-HCl, pH 8.0.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
-
Affinity Resin: Streptavidin or NeutrAvidin agarose beads (e.g., Thermo Scientific™ NeutrAvidin™ Agarose).
-
Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol (BME).
-
General Lab Equipment: Centrifuge, incubator, rotator, polypropylene tubes, etc.
Labeling Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes between washes.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-25 x 10^6 cells/mL.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 1 mg/mL solution of this compound in PBS. Note: Do not prepare stock solutions as the NHS ester is susceptible to hydrolysis.
-
Add the this compound solution to the cell suspension to a final concentration of 0.25-0.5 mg/mL.
-
Incubate on ice for 30 minutes with gentle, occasional mixing.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM glycine or 50-100 mM Tris-HCl.
-
Incubate for 10-15 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
Labeling Protocol for Adherent Cells
-
Cell Preparation:
-
Grow cells to the desired confluency in culture plates.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Prepare a fresh 0.25-0.5 mg/mL solution of this compound in PBS.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 2 mL for a 10 cm dish).
-
Incubate on ice for 30 minutes.
-
-
Quenching:
-
Aspirate the biotinylation solution and add ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes on ice.
-
-
Washing:
-
Aspirate the quenching buffer and wash the cells three times with ice-cold PBS.
-
Isolation of Biotinylated Proteins
-
Cell Lysis:
-
Lyse the labeled cells (from suspension or adherent culture) using an appropriate lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Affinity Purification:
-
Transfer the supernatant to a new tube.
-
Add pre-washed streptavidin or NeutrAvidin agarose beads to the lysate.
-
Incubate overnight at 4°C with end-over-end rotation.
-
-
Washing the Beads:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Biotinylated Proteins:
-
To elute the bound proteins, resuspend the beads in a sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% BME).
-
Incubate at 95-100°C for 5-10 minutes to cleave the disulfide bond and release the proteins from the biotin.
-
Centrifuge to pellet the beads, and collect the supernatant containing the isolated cell surface proteins.
-
Downstream Applications
The isolated cell surface proteins can be further analyzed by various techniques, including:
-
SDS-PAGE and Western Blotting: To identify and quantify specific proteins of interest.
-
Mass Spectrometry: For proteomic profiling of the entire cell surface proteome.
-
ELISA: For quantitative measurement of specific surface proteins.
Experimental Workflow and Data Presentation
Caption: Workflow for cell surface protein labeling and isolation.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for this compound labeling. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 - 25 x 10^6 cells/mL | Higher cell densities are generally more efficient. |
| This compound Conc. | 0.25 - 1.0 mg/mL | Higher concentrations can lead to increased labeling but may also affect cell viability. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may not significantly increase labeling and can lead to internalization of the label. |
| Incubation Temperature | 4°C (on ice) | Performing the reaction on ice minimizes membrane transport and internalization of the biotin reagent. |
| pH of Reaction Buffer | 7.2 - 8.0 | The reaction is more efficient at a slightly basic pH. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Inactive reagent | Use fresh, properly stored this compound. Avoid repeated freeze-thaw cycles. |
| Primary amine-containing buffers (Tris, glycine) used during labeling | Use a non-amine containing buffer like PBS for the labeling reaction. | |
| Insufficient reagent concentration | Optimize the concentration of this compound. | |
| High background/non-specific binding | Inadequate quenching | Ensure complete quenching of the biotinylation reaction. |
| Insufficient washing | Increase the number and stringency of wash steps after affinity purification. | |
| Cell lysis prior to quenching | Maintain cell integrity during labeling by working on ice and handling cells gently. | |
| Labeling of intracellular proteins | Compromised cell membrane integrity | Use healthy, viable cells. Perform all steps on ice to minimize membrane permeability. |
| Reagent internalization | Keep incubation times to a minimum (e.g., 30 minutes on ice). |
Conclusion
The this compound labeling method is a robust and versatile technique for the selective isolation and analysis of cell surface proteins. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully identify and quantify cell surface proteins, providing valuable insights into cellular biology and aiding in the discovery of new therapeutic targets and biomarkers.
References
- 1. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
A Step-by-Step Guide to Protein Biotinylation Using NHS-SS-Biotin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the biotinylation of proteins using NHS-SS-Biotin, a thiol-cleavable, amine-reactive biotinylation reagent. This reagent is particularly useful for applications requiring the release of the biotinylated protein from avidin or streptavidin supports, such as in affinity purification.[1][2]
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or antibody. The high-affinity interaction between biotin and streptavidin or avidin is then exploited for detection, purification, or immobilization.[3][4] this compound (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is a versatile biotinylation reagent that contains an N-hydroxysuccinimide (NHS) ester which reacts with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]
A key feature of this compound is the presence of a disulfide bond within its spacer arm. This allows the biotin label to be cleaved from the protein using reducing agents like dithiothreitol (DTT), facilitating the gentle elution of the protein from streptavidin affinity matrices without harsh, denaturing conditions.
Reaction Mechanism and Workflow
The NHS ester of this compound reacts with a primary amine on a protein, forming a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH of 7-9.
Caption: Chemical reaction of this compound with a protein's primary amine.
The general workflow for protein biotinylation and subsequent purification involves several key steps, as illustrated below.
Caption: Experimental workflow for protein biotinylation and purification.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate/carbonate), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine as they will compete with the biotinylation reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting columns or dialysis equipment for removal of excess biotin.
-
Streptavidin-agarose resin for affinity purification.
-
Wash Buffer: PBS or TBS with or without a mild detergent (e.g., 0.05% Tween-20)
-
Elution Buffer: Wash buffer containing a reducing agent (e.g., 50 mM DTT).
-
HABA/Avidin assay kit for biotin quantification (optional).
Step 1: Protein Preparation
-
Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, it must be dialyzed against the Reaction Buffer before proceeding.
Step 2: Preparation of this compound Solution
Note: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. The NHS-ester moiety readily hydrolyzes, so it is crucial to prepare the solution immediately before use. Do not prepare stock solutions for storage.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of anhydrous DMSO or DMF before diluting it in the aqueous Reaction Buffer.
Step 3: Biotinylation Reaction
The extent of biotinylation depends on the protein concentration and the molar ratio of this compound to the protein. For optimal results, it is recommended to perform a titration experiment with varying molar ratios.
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A common starting point is a 20-fold molar excess of biotin to protein. For more dilute protein solutions, a higher molar excess may be required.
-
Add the calculated amount of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
Step 4: Removal of Excess Biotin
It is essential to remove non-reacted and hydrolyzed this compound to prevent interference in downstream applications.
-
To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM and incubated for 15 minutes.
-
Remove the excess biotin reagent by either dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
Step 5: Quantification of Biotin Incorporation (Optional)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes.
-
The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can then be calculated based on the protein concentration and molecular weight.
Step 6: Affinity Purification of Biotinylated Protein
-
Incubate the biotinylated protein solution with streptavidin-agarose resin. The incubation time will depend on the amount of protein and resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified protein by incubating the resin with Elution Buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 50°C or 2 hours at room temperature. The reducing agent will cleave the disulfide bond in the this compound spacer arm, releasing the protein from the resin.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |
| Reaction Buffer pH | 7.0-9.0 | Amine-free buffers such as PBS or HEPES are required. |
| Molar Excess of this compound to Protein | 10 to 50-fold | Start with a 20-fold excess and optimize as needed. Dilute protein solutions may require a higher molar excess. |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times can be used at 4°C. |
| Cleavage Conditions | 50 mM DTT for 30 min at 50°C or 2 hours at room temperature | Other reducing agents like TCEP can also be used. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive this compound reagent (hydrolyzed). | Use fresh, high-quality reagent. Equilibrate to room temperature before opening. Prepare the solution immediately before use. |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before biotinylation. | |
| Suboptimal pH. | Ensure the reaction buffer pH is between 7 and 9. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. | |
| Protein Precipitation | Over-biotinylation. | Reduce the molar excess of the biotin reagent or shorten the incubation time. |
| Poor protein stability. | Optimize buffer conditions (e.g., add stabilizing agents). | |
| Low Recovery from Streptavidin Resin | Incomplete cleavage of the disulfide bond. | Ensure the reducing agent is fresh and at the correct concentration. Increase incubation time or temperature for cleavage. |
By following this detailed guide, researchers can effectively biotinylate their proteins of interest using this compound for a wide range of applications in their research and development endeavors.
References
Application Notes: NHS-SS-Biotin in Proteomics and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-SS-Biotin (N-Hydroxysuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) and its sulfonated, water-soluble analog, Sulfo-NHS-SS-Biotin, are pivotal reagents in proteomics research. These amine-reactive, cleavable biotinylation reagents enable the selective labeling, isolation, and identification of proteins, making them invaluable tools for applications such as cell surface proteome profiling, analysis of protein-protein interactions, and drug target deconvolution.[1][2] The key feature of these reagents is the disulfide bond within the spacer arm, which allows for the release of biotinylated proteins from avidin or streptavidin affinity resins under mild reducing conditions, facilitating downstream analysis by mass spectrometry.[3][4]
The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[5] The water-soluble Sulfo-NHS-SS-Biotin is particularly useful for labeling cell surface proteins, as its charged sulfonate group prevents it from crossing the plasma membrane, ensuring that only extracellularly exposed proteins are tagged. The non-sulfonated this compound, being membrane-permeable, can be used for labeling intracellular proteins.
Key Applications and Methodologies
The primary application of this compound in proteomics is the enrichment of specific protein populations for subsequent analysis by mass spectrometry. This is typically achieved through a workflow involving:
-
Labeling: Covalent attachment of the biotin tag to target proteins.
-
Enrichment: Affinity purification of biotinylated proteins using immobilized avidin or streptavidin.
-
Elution: Release of the captured proteins by cleaving the disulfide bond.
-
Analysis: Identification and quantification of the eluted proteins by mass spectrometry.
A significant advantage of using a cleavable biotin reagent is the ability to elute captured proteins without the harsh denaturing conditions required to disrupt the strong avidin-biotin interaction. This preserves the integrity of the proteins for further functional analysis and improves the quality of data obtained from mass spectrometry.
Diagram: this compound Reaction Mechanism
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol describes the labeling of proteins on the surface of intact cells for subsequent enrichment and analysis.
Materials:
-
Cells in culture (adherent or suspension)
-
Sulfo-NHS-SS-Biotin (e.g., Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin or NeutrAvidin agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to desired confluency. For suspension cells, harvest and count.
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins.
-
Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 × 10^6 cells/mL.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so the reagent should be prepared fresh.
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of approximately 1-2 mM (e.g., add 80-200 µL of 10 mM stock per mL of cell suspension).
-
Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the labeling reagent.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine or 25-50 mM Tris) to react with and inactivate any excess Sulfo-NHS-SS-Biotin.
-
Incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent and byproducts.
-
-
Cell Lysis:
-
Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin or NeutrAvidin agarose resin for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the resin by incubating with an elution buffer containing a reducing agent, such as 50 mM DTT, for 30-60 minutes at room temperature. This cleaves the disulfide bond in the Sulfo-NHS-SS-Biotin linker, releasing the protein from the biotin tag which remains bound to the resin.
-
Collect the eluate containing the enriched cell surface proteins.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For MS analysis, proteins are typically reduced, alkylated, and digested with trypsin.
-
Diagram: Cell Surface Proteomics Workflow
Caption: Standard workflow for cell surface protein analysis using Sulfo-NHS-SS-Biotin.
Protocol 2: DiDBiT (Direct Detection of Biotin-containing Tags) Workflow
This protocol is an alternative strategy that involves digesting proteins into peptides before the enrichment step. This can increase the yield and identification of biotinylated peptides in the mass spectrometer.
Materials:
-
Biotinylated cell lysate (from Protocol 1, step 4)
-
Trypsin
-
Streptavidin or NeutrAvidin agarose resin
-
Peptide Wash Buffer (e.g., 5-10% acetonitrile in PBS)
-
Peptide Elution Buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid)
Procedure:
-
Protein Digestion:
-
Take the biotinylated protein lysate and perform an in-solution tryptic digest to generate peptides.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the resulting peptide mixture with streptavidin or NeutrAvidin agarose resin to capture the biotinylated peptides.
-
Wash the resin with a peptide wash buffer to remove non-biotinylated peptides.
-
-
Elution:
-
Elute the bound biotinylated peptides using a stringent denaturing buffer.
-
-
Downstream Analysis:
-
The eluted biotinylated peptides are desalted and directly analyzed by LC-MS/MS.
-
Diagram: DiDBiT Workflow for Peptide-Centric Enrichment
Caption: DiDBiT workflow for the enrichment of biotinylated peptides prior to MS.
Quantitative Data Presentation
The efficiency of enrichment and the number of identified proteins can vary depending on the workflow and experimental conditions. The following tables summarize representative quantitative data from studies using NHS-Biotin reagents.
Table 1: Comparison of Protein vs. Peptide Enrichment Strategies
| Workflow | Sample | Number of Biotin-Modified Peptides Detected | Number of Proteins Identified | Reference |
| DiDBiT (Peptide Enrichment) | HEK 293T cells labeled with NHS-biotin | 10,715 | 2,185 | |
| DiDBiT (Peptide Enrichment) | HEK 293T cells labeled with AHA-biotin | 4,217 | 1,817 | |
| Conventional (Protein Enrichment) | Not specified | Significantly fewer than DiDBiT | Several-fold fewer than DiDBiT |
AHA-biotin refers to a method of metabolic labeling followed by click chemistry to attach biotin.
Table 2: Parameters for Biotinylating IgG with Sulfo-NHS-SS-Biotin
| Protein Concentration | Molar Fold Excess of Biotin Reagent | Expected Outcome | Reference |
| 10 mg/mL | ≥ 12-fold | Optimal labeling | |
| 2 mg/mL | ≥ 20-fold | Optimal labeling |
Note: These are starting recommendations and may require optimization for different proteins.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Lack of biotinylation | Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine containing buffer like PBS. | |
| Reagent is hydrolyzed. | Prepare biotin reagent solution immediately before use. Store stock reagent with desiccant. | ||
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to protein, especially for dilute protein solutions. | ||
| High background of non-specific proteins | Inefficient washing. | Increase the number and stringency of wash steps after affinity purification. | |
| Intracellular labeling with Sulfo-NHS-SS-Biotin. | Ensure cell membrane integrity. Perform labeling at 4°C to minimize endocytosis. | ||
| Inefficient elution of captured proteins | Incomplete reduction of the disulfide bond. | Ensure sufficient concentration and incubation time with the reducing agent (e.g., DTT). |
Conclusion
This compound and its derivatives are powerful and versatile reagents for proteomic studies. The ability to selectively label, enrich, and then mildly elute specific protein populations makes them indispensable for researchers investigating the cell surface proteome, protein complexes, and for identifying potential drug targets and biomarkers. The choice between protein-level and peptide-level enrichment strategies, such as the DiDBiT method, will depend on the specific goals of the experiment, with the latter often providing a more sensitive detection of biotinylated species. Careful optimization of labeling conditions and downstream sample processing is crucial for achieving high-quality, reproducible results in mass spectrometry-based proteomics.
References
Application Notes and Protocols for NHS-SS-Biotin in Pull-Down Assays and Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-SS-Biotin (N-Hydroxysuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) and its water-soluble analog, Sulfo-NHS-SS-Biotin, are powerful reagents for the biotinylation of proteins and other biomolecules. These reagents are invaluable tools in pull-down assays and affinity purification, enabling the isolation and identification of protein-protein interactions, cell surface proteins, and protein complexes. The key feature of this compound is the presence of a disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag from the labeled protein using reducing agents. This cleavable nature facilitates the gentle elution of purified proteins, preserving their integrity for downstream applications such as mass spectrometry and Western blotting.
This document provides detailed application notes and protocols for the effective use of this compound in pull-down assays and affinity purification.
Chemical Properties and Mechanism of Action
This compound is an amine-reactive reagent that specifically targets primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues.[1] The N-hydroxysuccinimide (NHS) ester group reacts with these primary amines to form stable amide bonds.[1] The reaction is most efficient at a neutral to slightly basic pH (7-9).
The "SS" in this compound denotes the disulfide bond in the spacer arm. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP). This allows for the release of the biotinylated protein from streptavidin or avidin affinity resins under mild conditions, leaving a small sulfhydryl group on the protein.
Sulfo-NHS-SS-Biotin vs. This compound:
-
This compound: Is membrane-permeable and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.
-
Sulfo-NHS-SS-Biotin: Contains a sulfonate group on the NHS ring, rendering it water-soluble and membrane-impermeable.[1] This makes it the ideal choice for labeling cell surface proteins without lysing the cells.
Data Presentation: Quantitative Parameters for Biotinylation and Purification
The efficiency of biotinylation and subsequent protein recovery are critical for successful pull-down and affinity purification experiments. The following tables summarize key quantitative data to guide experimental design.
| Parameter | Recommended Value/Range | Target Molecule | Notes |
| Biotin Reagent Molar Excess | 10- to 40-fold | General Proteins | Start with a 20-fold molar excess and optimize for your specific protein.[2] |
| ≥ 12-fold | IgG (10 mg/mL) | Higher protein concentrations require a lower molar excess.[3] | |
| ≥ 20-fold | IgG (2 mg/mL) | Dilute protein solutions require a greater molar excess. | |
| Biotin Incorporation | 4-6 biotins/molecule | IgG (1-10 mg/mL) | Achieved with a 20-fold molar excess of Sulfo-NHS-SS-Biotin. |
| >90% | Peptides | Labeling efficiency of amine groups. | |
| Protein Recovery | 87.5-115.5% | OATP1B1, Na+- K+ ATPase, Calreticulin | Recovery from CHO cells irrespective of Sulfo-NHS-SS-Biotin concentration in a specific study. |
| Condition | Recommended Protocol |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. |
| Quenching | Add a final concentration of 50-100 mM Tris or glycine to quench the reaction. |
| Elution (Cleavage) | 50 mM DTT in a suitable buffer for 30-60 minutes at room temperature. |
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein
This protocol describes the general procedure for biotinylating a purified protein using this compound.
Materials:
-
This compound or Sulfo-NHS-SS-Biotin
-
Anhydrous DMSO or DMF (for this compound)
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent: Immediately before use, dissolve this compound in DMSO or Sulfo-NHS-SS-Biotin in water to a final concentration of 10 mM.
-
Biotinylation Reaction: Add the calculated amount of biotin reagent to the protein solution. A 20-fold molar excess is a good starting point. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Quantify Biotin Incorporation (Optional): Use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the number of biotin molecules incorporated per protein molecule.
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is for labeling proteins on the surface of living cells using the membrane-impermeable Sulfo-NHS-SS-Biotin.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation: Wash cells (adherent or suspension) three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS, pH 8.0, containing 0.5-1 mg/mL Sulfo-NHS-SS-Biotin. Incubate for 30 minutes on ice with gentle agitation.
-
Quench and Wash: Quench the reaction by adding quenching buffer. Wash the cells three times with ice-cold PBS to remove excess biotin reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify Lysate: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the biotinylated cell surface proteins.
Protocol 3: Pull-Down Assay and Affinity Purification
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Biotinylated protein sample (from Protocol 1 or 2)
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 50 mM DTT in PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with binding/wash buffer.
-
Binding: Incubate the biotinylated protein lysate with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer containing DTT to the beads and incubate for 30-60 minutes at room temperature to cleave the disulfide bond and release the purified proteins.
-
Sample Collection: Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis.
Mandatory Visualizations
Caption: Experimental workflow for pull-down assays using this compound.
Caption: EGFR signaling pathway and its investigation via a pull-down assay.
References
Application Notes and Protocols for Intracellular Labeling with NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the intracellular labeling of proteins using NHS-SS-Biotin, a thiol-cleavable and amine-reactive biotinylation reagent. These application notes are intended to guide researchers in successfully labeling intracellular targets for subsequent detection, purification, or analysis.
Introduction
EZ-Link™ this compound (N-hydroxysuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a versatile reagent designed for the biotinylation of proteins and other molecules containing primary amines.[1] Its key features include an N-hydroxysuccinimide (NHS) ester that efficiently reacts with primary amino groups (-NH2) at pH 7-9 to form stable amide bonds.[1] The reagent is soluble in organic solvents like DMSO or DMF, which allows it to penetrate cell membranes for the biotinylation of intracellular proteins.[1] A critical component of this compound is the disulfide bond within its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT).[1] This reversibility is particularly advantageous for applications like affinity purification, where the gentle elution of the biotinylated protein from avidin or streptavidin is required.[1]
Principle of the Method
The protocol involves the incubation of cells with this compound, which passively diffuses across the cell membrane. Inside the cell, the NHS ester reacts with primary amines on target proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a covalent amide linkage. Non-reacted biotin reagent is then washed away or quenched. The biotin tag allows for the detection or isolation of the labeled proteins using streptavidin- or avidin-conjugated probes. The disulfide bond in the spacer arm allows for the subsequent release of the labeled protein from the biotin moiety.
Quantitative Data Summary
The efficiency of biotinylation and the impact on cell viability can be influenced by several factors, including reagent concentration, incubation time, and cell type. The following tables summarize key quantitative parameters derived from typical experimental protocols.
| Parameter | Value | Notes | Reference |
| Reagent Concentration | |||
| This compound Stock Solution | 10 mM in DMSO or DMF | Prepare immediately before use as the NHS ester is moisture-sensitive and hydrolyzes. | |
| Final Labeling Concentration | 1 mM (100 µL of 10 mM stock per 1 mL of cell suspension) | This is a starting point and may require optimization based on cell type and desired labeling intensity. | |
| Cell Suspension | |||
| Cell Concentration | 25 x 10⁶ cells/mL in PBS (pH 8.0) | Higher cell concentrations can improve labeling efficiency. | |
| Incubation Conditions | |||
| Temperature | Room temperature | Incubation on ice can also be performed, typically for longer durations (e.g., 2 hours). | |
| Duration | 30 minutes | Longer incubation times may be necessary to ensure sufficient diffusion into the cells for intracellular labeling. | |
| Cleavage Conditions | |||
| Reducing Agent | Dithiothreitol (DTT) | Other reducing agents like 2-mercaptoethanol or TCEP can also be used. |
| Assay | Typical Results | Notes | Reference |
| Biotin Incorporation | 4-6 biotin groups per antibody molecule | Achieved with a 20-fold molar excess of biotin reagent when labeling 1-10 mg/mL of IgG. The level of incorporation can be adjusted by varying the molar ratio of biotin to protein. | |
| Cell Viability | No significant effect on virus activity at concentrations < 10 mg/mL | Biotin modification had no significant effect on H9N2 virus activity when the biotin concentration was below 10 mg/mL. |
Experimental Protocols
Materials Required
-
EZ-Link™ this compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 25-50 mM Tris in PBS, pH 8.0 (optional)
-
Cell suspension of interest
-
Reducing agent (e.g., DTT) for cleavage
Protocol for Intracellular Labeling
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins.
-
Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving 5 mg in 1 mL of anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
-
-
Biotinylation Reaction:
-
Add 100 µL of the 10 mM this compound stock solution per milliliter of the cell suspension. This results in a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 30 minutes with gentle mixing. For some applications, longer incubation times may be required to facilitate intracellular diffusion.
-
-
Quenching and Washing:
-
To stop the reaction, wash the cells three times with ice-cold PBS (pH 8.0) to remove any unreacted this compound.
-
Alternatively, for the first wash, a quenching buffer containing 25-50 mM Tris can be used to quench any non-reacted biotinylation reagent.
-
-
Downstream Processing:
-
The biotinylated cells are now ready for lysis and subsequent applications such as immunoprecipitation, affinity purification with streptavidin-agarose, or Western blotting.
-
Protocol for Cleavage of the Disulfide Bond
-
After capturing the biotinylated proteins on a streptavidin support, wash the support to remove non-specifically bound proteins.
-
To elute the captured proteins, incubate the streptavidin support with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30-60 minutes at room temperature.
-
Collect the eluate containing the now biotin-free proteins for further analysis.
Mandatory Visualizations
References
Application Note & Protocol: Calculating Molar Excess of NHS-SS-Biotin for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the biotinylation of antibodies using N-hydroxysuccinimide-Sulfo-SS-Biotin (NHS-SS-Biotin). It includes the principles of the reaction, a comprehensive protocol for labeling, and methods for calculating the required molar excess to achieve a desired degree of labeling.
Introduction
Biotinylation is a widely used technique for labeling antibodies and other proteins for various applications, including ELISA, Western blotting, immunohistochemistry, affinity purification, and flow cytometry.[1] The high-affinity interaction between biotin and avidin or streptavidin provides a versatile and sensitive detection system.[1] this compound is an amine-reactive biotinylation reagent that contains a disulfide bond in its spacer arm, allowing for the cleavage of the biotin tag from the labeled protein using reducing agents like DTT.[1][2] This feature is particularly advantageous for applications requiring the elution of the biotinylated protein from an avidin or streptavidin matrix.[2]
The N-hydroxysuccinimide (NHS) ester of this compound reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. The extent of biotinylation, or the Degree of Labeling (DOL), can be controlled by adjusting the molar ratio of the biotin reagent to the antibody.
Principle of Reaction
The fundamental reaction involves the acylation of primary amines on the antibody by the NHS ester of the biotin reagent. This reaction is most efficient in a pH range of 7-9. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester, thereby reducing labeling efficiency.
Factors Influencing Antibody Labeling
Several factors can influence the efficiency of the biotinylation reaction:
-
Molar Excess of Biotin Reagent: The ratio of biotin reagent to antibody is a critical determinant of the final degree of labeling.
-
Antibody Concentration: More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same level of incorporation as more concentrated solutions.
-
Reaction pH: The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.
-
Reaction Buffer: The buffer should be free of primary amines. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is commonly used.
-
Reaction Time and Temperature: The reaction can be carried out at room temperature for 30-60 minutes or on ice for 2 hours.
Calculating Molar Excess of this compound
To achieve a desired degree of labeling, it is essential to calculate the appropriate amount of this compound to add to the antibody solution. A common starting point for an antibody solution of 1-10 mg/mL is a 20-fold molar excess of the biotin reagent, which typically results in the incorporation of 4-6 biotin molecules per antibody.
Step 1: Calculate the moles of Antibody
Moles of Antibody = (Antibody mass (g)) / (Antibody molecular weight ( g/mol ))
-
The molecular weight of a typical IgG antibody is approximately 150,000 g/mol .
Step 2: Determine the desired moles of this compound
Moles of this compound = Moles of Antibody × Desired Molar Excess
Step 3: Calculate the volume of this compound solution to add
Volume of this compound (µL) = (Moles of this compound × 1,000,000) / (Concentration of this compound stock (mM))
Example Calculation:
For labeling 1 mL of a 2 mg/mL IgG solution with a 20-fold molar excess of this compound using a 10 mM stock solution:
-
Mass of IgG: 2 mg = 0.002 g
-
Moles of IgG: 0.002 g / 150,000 g/mol = 1.33 × 10⁻⁸ mol
-
Moles of this compound: 1.33 × 10⁻⁸ mol × 20 = 2.66 × 10⁻⁷ mol
-
Volume of 10 mM this compound: (2.66 × 10⁻⁷ mol × 1,000,000 µL/L) / (0.010 mol/L) = 26.6 µL
Quantitative Data Summary
The degree of labeling can be influenced by the molar excess of the biotin reagent and the concentration of the antibody. The following table summarizes typical starting conditions and expected outcomes.
| Antibody Concentration | Recommended Molar Excess of Biotin | Expected Degree of Labeling (Biotins/Antibody) |
| 1-10 mg/mL | 20-fold | 4 - 6 |
| > 2 mg/mL | ≥ 12-fold | Varies |
| ≤ 2 mg/mL | ≥ 20-fold | Varies |
Data compiled from multiple sources. For novel antibodies or applications, it is recommended to perform a titration with a range of molar excess values (e.g., 5-fold to 50-fold) to determine the optimal labeling ratio.
Experimental Protocol: Antibody Biotinylation with this compound
This protocol details the steps for biotinylating an antibody using this compound.
Materials
-
Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)
-
EZ-Link™ this compound (or equivalent)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Dialysis cassette, desalting column (e.g., Zeba™ Spin Desalting Columns), or gel filtration column (e.g., Sephadex G-25).
Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), it must be exchanged into the Reaction Buffer (PBS, pH 7.2-8.0). This can be achieved through dialysis or by using a desalting column.
-
Adjust the concentration of the antibody to 1-10 mg/mL in the Reaction Buffer.
-
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. For example, dissolve 5 mg of this compound in 1 mL of DMSO.
-
Note: The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.
-
-
Biotinylation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.
-
Mix gently and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 25-50 mM (e.g., add 25-50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove unreacted biotin and byproducts by dialysis against PBS, or by using a desalting or gel filtration column. Follow the manufacturer's instructions for the chosen purification method.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
The extent of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow for Antibody Biotinylation
Caption: Workflow for antibody biotinylation with this compound.
Chemical Reaction of this compound with an Antibody
References
NHS-SS-Biotin reaction buffer preparation and components
This document provides detailed application notes and protocols for the preparation and use of NHS-SS-Biotin reaction buffer for the biotinylation of proteins and other molecules containing primary amines.
Application Notes
Introduction to this compound Chemistry
This compound (Succinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a widely used reagent for labeling proteins, antibodies, and other molecules with biotin. The key features of this reagent are its amine-reactive N-hydroxysuccinimide (NHS) ester group and a disulfide bond in its spacer arm.
The NHS ester reacts with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] This reaction proceeds via nucleophilic attack by the amine on the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) or its sulfonated form (Sulfo-NHS) as a byproduct.[1][4] The disulfide bond within the spacer arm is cleavable by reducing agents, allowing for the removal of the biotin label when desired, a feature particularly useful in applications like affinity purification.
Critical Parameters for the Reaction Buffer
The success of the biotinylation reaction is highly dependent on the composition and pH of the reaction buffer.
-
pH: The reaction between NHS esters and primary amines is most efficient at a neutral to basic pH, typically in the range of 7.0 to 9.0. At these pH levels, primary amines are sufficiently deprotonated to be nucleophilic. However, a competing reaction, the hydrolysis of the NHS ester, also increases with higher pH. Therefore, a pH range of 7.2 to 8.5 is generally recommended as a good compromise between reaction efficiency and reagent stability. For rapid labeling, a pH of 8.0 is often employed.
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines. Buffers such as Tris and glycine contain primary amines that will compete with the target molecule for reaction with the this compound, thereby reducing the labeling efficiency.
-
Interfering Substances: Reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol must be avoided in the reaction buffer as they will cleave the disulfide bond in the this compound molecule, rendering it ineffective for subsequent avidin binding.
Recommended Reaction Buffers
Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for the this compound reaction. Other non-amine-containing buffers can also be utilized.
| Buffer Component | Concentration | Purpose |
| Sodium Phosphate | 0.1 M | Maintains pH |
| Sodium Chloride | 0.15 M | Provides isotonic environment |
| Final pH | 7.2 - 8.0 | Optimal for reaction |
Experimental Protocols
Preparation of Reaction Buffer (Phosphate-Buffered Saline, pH 7.4)
To prepare 1 liter of 1X PBS:
-
Dissolve the following in 800 mL of distilled water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 liter.
-
Sterilize by autoclaving if necessary.
Biotinylation of a Generic Antibody (IgG)
This protocol is an example and may require optimization for specific proteins.
A. Materials Required:
-
IgG solution (e.g., 2 mg/mL in PBS)
-
Sulfo-NHS-SS-Biotin
-
Reaction Buffer (amine-free, e.g., PBS at pH 7.2-8.5)
-
Desalting column or dialysis equipment for purification
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
B. Calculations:
The molar ratio of biotin reagent to protein is a critical factor in determining the degree of labeling. For a 2 mg/mL IgG solution, a ≥ 20-fold molar excess of biotin is recommended, whereas for a 10 mg/mL solution, a ≥ 12-fold molar excess may be sufficient.
C. Biotinylation Procedure:
-
Prepare the protein solution in the Reaction Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving it in ultrapure water (e.g., 6 mg in 1 mL). Do not store this solution as the NHS ester readily hydrolyzes.
-
Add the calculated volume of the 10 mM Sulfo-NHS-SS-Biotin solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 25-50 mM Tris.
-
Remove excess, non-reacted Sulfo-NHS-SS-Biotin using a desalting column or by dialysis against the Reaction Buffer.
Determination of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This method is based on the displacement of the HABA dye from avidin by biotin, which causes a decrease in absorbance at 500 nm.
| Step | Description |
| 1 | Prepare an avidin/HABA solution and measure its absorbance at 500 nm. |
| 2 | Add a known amount of the biotinylated protein sample to the avidin/HABA solution. |
| 3 | Biotin displaces HABA from the avidin, causing a decrease in absorbance. |
| 4 | Measure the final absorbance at 500 nm. |
| 5 | The change in absorbance is proportional to the amount of biotin in the sample. |
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Reaction mechanism of this compound with a primary amine.
References
Cleaving the Disulfide Bond of NHS-SS-Biotin: A Comparative Guide to DTT and TCEP
Application Note & Protocol
For researchers, scientists, and drug development professionals utilizing NHS-SS-Biotin for bioconjugation and affinity purification, the efficient cleavage of the disulfide bond is a critical step for the successful release of target molecules. This document provides a detailed comparison of two common reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), for this purpose. It includes a comprehensive overview of their properties, detailed experimental protocols, and guidance on selecting the appropriate reagent for your specific application.
Introduction
This compound is a popular reagent for biotinylating proteins and other molecules containing primary amines. The key feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag from the labeled molecule under reducing conditions. This enables the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices, preserving the integrity and activity of the target molecule. The choice of reducing agent is crucial for achieving optimal cleavage efficiency while minimizing potential side effects. DTT and TCEP are the most widely used reagents for this purpose, each with distinct advantages and disadvantages.
Comparison of DTT and TCEP for Disulfide Bond Cleavage
The selection of a reducing agent depends on several factors, including the specific experimental conditions, downstream applications, and the properties of the target molecule. The following table summarizes the key characteristics of DTT and TCEP to aid in this decision-making process.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-containing reducing agent | Thiol-free phosphine-based reducing agent |
| Odor | Strong, unpleasant sulfurous odor | Odorless[1][2] |
| Stability in Solution | Susceptible to air oxidation, especially at neutral or alkaline pH. Degrades over time in solution.[1] | Highly stable in aqueous solutions over a wide pH range and resistant to air oxidation.[1][3] However, it is less stable in phosphate buffers at neutral pH. |
| Effective pH Range | Optimal activity at pH > 7. | Effective over a broad pH range (1.5 - 8.5). |
| Reducing Power | Strong reducing agent. | More powerful reducing agent than DTT. |
| Reaction Speed | Generally requires longer incubation times (e.g., hours). | Rapid reduction, often complete within minutes at room temperature. |
| Interference | Can interfere with maleimide-based conjugation chemistry. Reduces metals, making it incompatible with Immobilized Metal Affinity Chromatography (IMAC). | Generally less reactive with maleimides than DTT. Does not reduce metals used in IMAC. |
| Side Reactions | Can form mixed disulfides with released thiols. | Minimal side reactions with other amino acids except cysteine. |
| Removal | Often requires removal before downstream applications. | Removal is often not necessary for many downstream applications. |
Experimental Protocols
The following are general protocols for cleaving the disulfide bond of NHS-SS-Biotinylated molecules using DTT and TCEP. Optimization may be required for specific applications.
Protocol 1: Cleavage of this compound with DTT
This protocol is suitable for the elution of biotinylated proteins from streptavidin beads.
Materials:
-
Biotinylated sample bound to streptavidin beads
-
Elution Buffer: 50 mM DTT in a suitable buffer (e.g., PBS, Tris-HCl) at pH 7.5-8.5
-
Incubator or heat block
Procedure:
-
After washing the streptavidin beads to remove non-specifically bound molecules, remove the final wash buffer.
-
Add the DTT Elution Buffer to the beads. The volume will depend on the amount of beads and the desired final concentration of the eluted sample.
-
Incubate the bead suspension under one of the following conditions:
-
Room temperature for 2 hours.
-
50°C for 30 minutes.
-
Boiling for 5 minutes (note: this will denature the protein).
-
-
Centrifuge the tube to pellet the beads.
-
Carefully collect the supernatant containing the cleaved molecule.
-
If necessary, remove DTT from the sample using dialysis or a desalting column.
Protocol 2: Cleavage of this compound with TCEP
This protocol offers a faster and often more efficient method for cleaving the disulfide bond.
Materials:
-
Biotinylated sample bound to streptavidin beads
-
Elution Buffer: 20-50 mM TCEP in a suitable buffer (e.g., Tris-HCl, not phosphate-based if prolonged stability is required) at a pH between 7.0 and 8.5.
-
Incubator or shaker
Procedure:
-
Following the final wash of the streptavidin beads, aspirate the wash buffer.
-
Resuspend the beads in the TCEP Elution Buffer.
-
Incubate at room temperature for 10-60 minutes with gentle mixing. A 10-minute incubation is often sufficient.
-
Pellet the beads by centrifugation.
-
Transfer the supernatant containing the released molecule to a fresh tube.
-
TCEP generally does not need to be removed for many downstream applications, such as mass spectrometry. However, if it interferes with subsequent steps, it can be removed by size-exclusion chromatography.
Visualizing the Process
To better understand the chemical reactions and workflows, the following diagrams have been generated using Graphviz.
Chemical Cleavage Reactions
Caption: Figure 1: Chemical reactions of this compound cleavage by DTT and TCEP.
Experimental Workflow for Elution
Caption: Figure 2: General experimental workflow for the elution of biotinylated proteins.
Decision Tree for Selecting a Reducing Agent
Caption: Figure 3: A guide to selecting the appropriate reducing agent.
Conclusion
Both DTT and TCEP are effective reagents for cleaving the disulfide bond of this compound. TCEP offers several advantages, including being odorless, more stable, faster-acting, and compatible with a wider range of downstream applications. DTT, while a classic and potent reducing agent, has limitations due to its odor, lower stability, and potential for interference with certain chemistries. The choice between DTT and TCEP should be made based on the specific requirements of the experiment, including the sensitivity of the target molecule, the desired reaction conditions, and subsequent analytical steps. For most modern applications, TCEP is emerging as the superior choice for its efficiency, stability, and user-friendliness.
References
Application Note: Efficient Removal of Non-Reacted NHS-SS-Biotin from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NHS-SS-Biotin is a widely used reagent for the biotinylation of proteins and other molecules containing primary amines. The NHS ester reacts with amines to form a stable amide bond, while the disulfide bond in the spacer arm allows for the cleavage of the biotin label under reducing conditions. Following the biotinylation reaction, it is crucial to remove any non-reacted or hydrolyzed this compound from the sample. Failure to do so can lead to high background signals in downstream applications such as streptavidin-based detection assays or purification protocols. This document provides detailed protocols for three common methods for the removal of excess this compound: dialysis/buffer exchange, size exclusion chromatography (gel filtration), and quenching.
Method Selection and Comparison
The choice of method for removing non-reacted this compound depends on several factors, including the properties of the labeled molecule (e.g., size, stability), the required final purity, the sample volume, and the available equipment.
Table 1: Comparison of Methods for Removal of Non-Reacted this compound
| Feature | Dialysis / Buffer Exchange | Size Exclusion Chromatography (Gel Filtration) | Quenching |
| Principle | Diffusion of small molecules across a semi-permeable membrane. | Separation of molecules based on size. | Chemical inactivation of the reactive NHS ester. |
| Typical Sample Recovery | >90% | >85% | ~100% |
| Efficiency of Biotin Removal | >99% | >99% | >99% |
| Time Required | 4-48 hours | 15-60 minutes | < 15 minutes |
| Sample Dilution | Minimal | Can be significant | Minimal |
| Advantages | Simple, requires minimal specialized equipment, gentle on samples. | Fast, high-resolution separation, can be automated. | Very fast, simple, can be performed in the same reaction vessel. |
| Disadvantages | Time-consuming, may require large buffer volumes. | Can dilute the sample, potential for sample loss on the column. | Quenching agent may interfere with downstream applications. |
| Best Suited For | Large sample volumes, samples sensitive to dilution. | Small to medium sample volumes, when high purity is critical. | When speed is critical and the quenching agent is compatible with downstream steps. |
Experimental Protocols
Dialysis / Buffer Exchange
This method relies on the diffusion of the small, non-reacted this compound molecules (MW = 446.55 Da) through a semi-permeable membrane with a specific molecular weight cut-off (MWCO), while retaining the much larger biotinylated protein.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Clamp the tubing or seal the cassette securely.
-
Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, with at least two changes of fresh dialysis buffer. For optimal removal, dialyze overnight.
-
Carefully remove the sample from the dialysis unit.
Caption: Workflow for removal of non-reacted this compound using dialysis.
Size Exclusion Chromatography (Gel Filtration)
This technique separates molecules based on their size. The biotinylated protein will pass through the column relatively quickly, while the smaller, non-reacted this compound molecules will be retained in the pores of the resin and elute later.
Materials:
-
Desalting column (e.g., pre-packed spin column or gravity-flow column) with an appropriate size exclusion limit (e.g., >5 kDa).
-
Elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge (for spin columns)
Protocol (Spin Column Format):
-
Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This typically involves twisting off the bottom closure and placing the column in a collection tube.
-
Centrifuge the column to remove the storage buffer.
-
Equilibrate the column by adding the elution buffer and centrifuging again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Discard the flow-through from the equilibration steps.
-
Place the column in a fresh collection tube.
-
Slowly apply the biotinylation reaction mixture to the center of the packed resin bed.
-
Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000 x g for 2 minutes).
-
The purified, biotinylated protein will be in the eluate. The non-reacted biotin will be retained in the column resin.
Caption: Workflow for removal of non-reacted this compound using a spin desalting column.
Quenching
This method involves adding a small molecule containing a primary amine to the reaction mixture. This quenching reagent will react with any remaining NHS esters, rendering them inactive.
Materials:
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0; 1M Glycine)
Protocol:
-
At the end of the biotinylation reaction, add the quenching buffer to the reaction mixture. A final concentration of 20-50 mM of the quenching reagent is typically sufficient.
-
For example, add 1/20th volume of 1M Tris-HCl, pH 8.0 to the reaction mixture.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
The sample is now ready for downstream applications. Note that the quenching agent will be present in the final sample. If this is undesirable, a subsequent purification step (e.g., dialysis or SEC) will be necessary.
Caption: Workflow for quenching non-reacted this compound.
Concluding Remarks
The successful removal of non-reacted this compound is a critical step in ensuring the quality and reliability of data obtained from subsequent experiments. Each of the described methods offers distinct advantages and disadvantages. For applications requiring high purity and where sample dilution is acceptable, size exclusion chromatography is often the preferred method due to its speed and efficiency. Dialysis is a simple and effective method for larger sample volumes, although it is more time-consuming. Quenching is the fastest method but introduces an additional chemical to the sample, which must be considered for downstream compatibility. Careful consideration of the experimental goals and sample characteristics will guide the selection of the most appropriate purification strategy.
Unveiling Protein Networks: Applications of NHS-SS-Biotin in Protein-Protein Interaction Studies
Abstract
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function and for the development of novel therapeutics. NHS-SS-Biotin, a thiol-cleavable and amine-reactive biotinylation reagent, has emerged as a powerful tool for researchers to capture and identify interacting proteins. Its unique cleavable disulfide bond allows for the gentle elution of captured proteins, preserving their integrity for downstream analysis. This document provides detailed application notes and protocols for utilizing this compound in the study of protein-protein interactions, targeted towards researchers, scientists, and drug development professionals.
Introduction
This compound (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a versatile chemical probe used to label proteins and other molecules containing primary amines.[1] The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with the primary amino groups of proteins (e.g., the side chain of lysine residues or the N-terminus) to form stable amide bonds.[2][3] A key feature of this compound is its spacer arm, which contains a disulfide bond.[2][3] This disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), allowing for the release of the biotinylated molecule from avidin or streptavidin affinity resins. This cleavable nature is a significant advantage over non-cleavable biotin reagents, which require harsh denaturing conditions for elution that can disrupt protein complexes and hinder subsequent analysis.
The strong and specific interaction between biotin and avidin/streptavidin (Kd = 10⁻¹⁵ M) forms the basis of many powerful affinity-based purification techniques. By biotinylating a "bait" protein, researchers can capture its interacting partners ("prey" proteins) from a complex mixture such as a cell lysate. These captured proteins can then be identified by mass spectrometry, providing a snapshot of the protein interaction network.
Key Applications
-
Affinity Purification/Pull-Down Assays: This is the most common application of this compound in PPI studies. A purified "bait" protein is first biotinylated and then incubated with a cell lysate containing potential "prey" proteins. The entire complex is then captured on streptavidin-coated beads. After washing to remove non-specific binders, the interacting proteins are eluted by cleaving the disulfide bond in the this compound linker.
-
Proximity Labeling (in conjunction with engineered enzymes): While this compound itself is not used for proximity labeling, the principles of biotinylation and affinity purification are central to techniques like BioID (biotin identification). In BioID, a promiscuous biotin ligase (BirA*) is fused to a protein of interest. When supplied with biotin, the ligase biotinylates nearby proteins, which can then be captured and identified. The cleavable nature of reagents similar to this compound can be advantageous in these workflows for eluting the captured proximal proteins.
-
Cell Surface Protein Interaction Studies: The water-soluble nature of Sulfo-NHS-SS-Biotin makes it membrane-impermeable, allowing for the specific labeling of extracellularly exposed primary amines on cell surface proteins. This enables the study of interactions between cell surface receptors and their ligands or other cell surface proteins.
Quantitative Data Summary
The efficiency of biotinylation and subsequent pull-down experiments can be influenced by several factors. The following table summarizes key quantitative parameters derived from typical protocols.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Molar Excess of this compound to Protein | 5- to 100-fold | A 20-fold molar excess is a common starting point for purified proteins. Optimization is recommended for each specific protein. | |
| Protein Concentration for Labeling | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. | |
| Reaction pH | 7.0 - 9.0 | The reaction with primary amines is more efficient at slightly alkaline pH. | |
| Reaction Temperature & Time | Room temperature for 30-60 min or 4°C for 2 hours to overnight | Longer incubation at lower temperatures can be beneficial for sensitive proteins. | |
| Cell Concentration for Surface Labeling | ~25 x 10⁶ cells/mL | A more concentrated cell suspension is generally more effective. | |
| Final Biotin Reagent Concentration for Cell Labeling | 2-5 mM | This is a general guideline and may need optimization based on cell type and density. | |
| DTT Concentration for Elution | 50 mM | A common concentration for efficient cleavage of the disulfide bond. |
Experimental Protocols
Protocol 1: Biotinylation of a Purified "Bait" Protein
This protocol describes the biotinylation of a purified protein to be used as "bait" in a pull-down assay.
Materials:
-
Purified "bait" protein in a buffer free of primary amines (e.g., PBS).
-
EZ-Link™ Sulfo-NHS-SS-Biotin (or equivalent).
-
Dimethyl sulfoxide (DMSO) or water for reconstituting the biotin reagent.
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 8.0).
-
Desalting column or dialysis cassette to remove excess biotin.
Procedure:
-
Prepare the Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reconstitute this compound: Immediately before use, dissolve the Sulfo-NHS-SS-Biotin in water or this compound in DMSO to a final concentration of 10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so fresh preparation is critical.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotinylation reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent free biotin from competing for binding to streptavidin beads in the subsequent pull-down assay.
-
Verification of Biotinylation (Optional): The efficiency of biotinylation can be assessed by a Western blot using HRP-conjugated streptavidin or through an ELISA-based assay.
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol outlines the procedure for using the biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein (from Protocol 1).
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-coated magnetic or agarose beads.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (Wash buffer containing 50 mM DTT).
-
SDS-PAGE sample buffer.
Procedure:
-
Prepare Streptavidin Beads: Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.
-
Immobilize Bait Protein: Incubate the biotinylated "bait" protein with the prepared streptavidin beads for 10-15 minutes at room temperature with gentle shaking to allow for efficient capture.
-
Wash: Wash the beads with wash buffer to remove any unbound "bait" protein.
-
Incubate with Cell Lysate: Add the cell lysate to the beads and incubate for 4 hours to overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.
-
Wash to Remove Non-specific Binders: Wash the beads extensively with wash buffer (typically 3-5 times) to remove proteins that are not specifically interacting with the "bait" protein.
-
Elute Interacting Proteins: Resuspend the beads in elution buffer containing 50 mM DTT and incubate for 30 minutes at room temperature to cleave the disulfide bond and release the "bait" protein along with its interactors.
-
Analyze Eluted Proteins: Collect the supernatant containing the eluted proteins. The proteins can then be resolved by SDS-PAGE and visualized by silver or Coomassie staining, or identified by mass spectrometry.
Visualizations
Caption: Experimental workflow for identifying protein-protein interactions using this compound.
Caption: Identifying unknown components of a signaling pathway using a known protein as bait.
Conclusion
This compound is an invaluable reagent for the study of protein-protein interactions. Its amine-reactivity, cleavable disulfide bond, and the high affinity of biotin for streptavidin provide a robust and versatile system for the capture and identification of interacting proteins. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this technology to unravel the complex protein networks that underpin cellular function and disease. Careful optimization of the experimental conditions is crucial for achieving reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NHS-SS-Biotin Labeling for Dilute Proteins
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and optimize the efficiency of NHS-SS-Biotin labeling, particularly for dilute protein samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling and why is it important?
A1: The optimal pH for the reaction between an NHS ester and the primary amines on a protein is between 7 and 9.[1][2][3][4] At a lower pH, primary amino groups (such as the side chain of lysine) are protonated and thus less reactive. Conversely, at a higher pH, the NHS ester is susceptible to rapid hydrolysis, which reduces the amount of reagent available to react with the protein, thereby decreasing labeling efficiency.[1]
Q2: Which buffers should I use for the labeling reaction?
A2: It is critical to use an amine-free buffer to prevent competition with the protein for the this compound reagent. Buffers containing primary amines, such as Tris or glycine, will quench the reaction. Recommended buffers include phosphate-buffered saline (PBS) or other non-amine-containing buffers adjusted to a pH of 7.0-8.5.
Q3: How do I prepare and store the this compound reagent?
A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature to avoid moisture condensation. The NHS-ester moiety readily hydrolyzes in aqueous solutions, so the reagent should be dissolved immediately before use. Do not prepare stock solutions for long-term storage. For the non-sulfonated version, a dry organic solvent like DMSO or DMF is used for initial dissolving, while the water-soluble Sulfo-NHS-SS-Biotin can be dissolved in ultrapure water.
Q4: How can I stop the labeling reaction?
A4: The labeling reaction can be quenched by adding a reagent that contains primary amines. Common quenching agents include Tris, glycine, or hydroxylamine. For example, adding Tris buffer to a final concentration of 25-50mM will effectively stop the reaction by consuming the excess this compound.
Q5: How do I remove excess, unreacted this compound after the reaction?
A5: Excess reagent can be removed using methods that separate molecules based on size, such as dialysis or size-exclusion chromatography (desalting columns). These techniques will separate the small, unreacted biotin molecules from the larger, biotinylated protein.
Troubleshooting Guide
Problem: Low or no biotinylation of my dilute protein.
This is a common issue when working with low protein concentrations. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Insufficient Molar Excess of Biotin Reagent | For dilute protein solutions (e.g., < 2 mg/mL), a greater molar excess of the biotin reagent is required to achieve efficient labeling compared to concentrated solutions. Increase the molar ratio of this compound to your protein. See the table below for recommended starting ratios. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the this compound. Exchange your protein into an amine-free buffer like PBS at pH 7.2-8.5 before labeling. |
| Hydrolyzed/Inactive Biotin Reagent | The NHS-ester on the biotin reagent is moisture-sensitive and hydrolyzes quickly in aqueous solutions. Always use freshly prepared reagent and ensure it is protected from moisture during storage. |
| Incorrect Reaction pH | The reaction is most efficient at a pH between 7 and 9. Ensure your reaction buffer is within this optimal pH range. |
| Insufficient Incubation Time | While the reaction can proceed quickly at room temperature, extending the incubation time may improve labeling efficiency for dilute samples. Consider incubating for a longer duration or at a different temperature as indicated in the protocol. |
| No Available Primary Amines on the Protein | If the protein's primary amines are not accessible for labeling, consider using a biotinylation reagent that targets a different functional group. |
Data Presentation
Recommended Molar Excess of this compound for Different Protein Concentrations
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 10 mg/mL | ≥ 12-fold |
| 2 mg/mL | ≥ 20-fold |
| ≤ 2 mg/mL | ≥ 20-fold |
| < 0.5 mg/mL | Consider starting with a 3:1 or 5:1 ratio and optimizing. |
This compound Reaction Parameters
| Parameter | Recommended Condition |
| pH | 7.0 - 9.0 |
| Temperature | 4°C to 37°C (Commonly room temperature or on ice) |
| Incubation Time | 30 minutes to 2 hours (can be extended) |
| Quenching Agent | Tris or Glycine (25-50 mM final concentration) |
Experimental Protocols
Detailed Methodology for this compound Labeling of a Dilute Protein Solution
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Prepare this compound: Immediately before use, dissolve the this compound reagent in an appropriate solvent. For Sulfo-NHS-SS-Biotin, use ultrapure water to prepare a 10 mM solution. For the non-sulfonated form, use DMSO or DMF.
-
Calculate Reagent Volume: Based on your protein concentration and the desired molar excess (refer to the table above), calculate the volume of the 10 mM this compound solution to add to your protein sample.
-
Labeling Reaction: Add the calculated volume of the this compound solution to your protein sample. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Purify the biotinylated protein from excess, unreacted biotin using a desalting column or dialysis.
-
Storage: Store the purified biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.
Visualizations
Caption: this compound labeling workflow for dilute proteins.
References
Technical Support Center: Troubleshooting Biotinylation Experiments
Welcome to our technical support center for biotinylation experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a complete lack of biotinylation?
A complete failure in biotinylation can often be traced back to a few key factors:
-
Incompatible Buffer Components: The presence of primary amines, such as Tris or glycine, in your protein solution will compete with your target molecule for the biotinylation reagent, significantly reducing or preventing labeling.[1][2]
-
Hydrolyzed Biotinylation Reagent: NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, high-quality anhydrous DMSO or DMF to dissolve the reagent immediately before use.[2]
-
Incorrect pH: Most NHS-ester biotinylation reactions are most efficient at a pH of 7.2-8.0.[1][3] Carboxyl-targeting reactions require a more acidic pH of 4.5-5.5. Using a buffer outside the optimal range can lead to failed labeling.
-
Insufficient Reagent Concentration: The molar ratio of biotin reagent to your protein is critical. For protein concentrations below 2 mg/mL, a molar excess of at least 20-fold is often recommended.
Q2: My biotinylation reaction has low efficiency. What can I do to improve it?
Low biotinylation efficiency can be addressed by optimizing several reaction parameters:
-
Optimize Incubation Time and Temperature: For protein labeling in solution with NHS-biotin, an incubation time of 15-60 minutes at room temperature is typical. For cell surface biotinylation, incubate for 30 minutes to 2 hours at 4°C to prevent internalization. Experiment within these ranges to find the optimal conditions for your specific target.
-
Increase Biotin Reagent Concentration: If you suspect low efficiency, try increasing the molar excess of the biotinylation reagent. However, be cautious of over-biotinylation, which can lead to protein precipitation and loss of function.
-
Ensure Protein Purity and Concentration: Impurities in your protein sample, such as carrier proteins (e.g., BSA or gelatin), can interfere with the reaction. Ensure your protein is at an adequate concentration (ideally >1 mg/mL) for efficient labeling.
Q3: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to verify the success of your biotinylation reaction:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to quantify the degree of biotinylation.
-
SDS-PAGE Gel Shift Assay: Incubating the biotinylated protein with streptavidin, a tetrameric protein, will result in a higher molecular weight complex that can be visualized as a "shift" on an SDS-PAGE gel.
-
Western Blot Analysis: After running your sample on an SDS-PAGE gel and transferring it to a membrane, you can probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for detection.
-
Mass Spectrometry: For a precise confirmation and to determine the sites of biotinylation, intact mass analysis or peptide mapping can be employed.
Q4: I'm observing protein precipitation after my biotinylation reaction. What is causing this?
Protein precipitation is a common issue that can arise from over-modification of the protein. Attaching too many biotin molecules can alter the protein's isoelectric properties and lead to aggregation. To resolve this, try reducing the molar excess of the biotinylation reagent or shortening the reaction time.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving problems with your biotinylation experiments.
Problem: No Biotinylation Detected
Caption: Troubleshooting workflow for no biotinylation.
Problem: Low Biotinylation Efficiency
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize incubation time and temperature. For many NHS-ester reactions, 30-60 minutes at room temperature is a good starting point. For cell surface labeling, use 4°C to minimize internalization. |
| Insufficient Molar Ratio of Biotin Reagent | Increase the molar excess of the biotinylation reagent. A 20-fold molar excess is recommended for protein concentrations ≤ 2 mg/mL. |
| Steric Hindrance | Use a biotinylation reagent with a longer spacer arm (e.g., PEG spacer) to reduce steric hindrance and improve accessibility for avidin or streptavidin binding. |
| Presence of Interfering Substances | Ensure the protein sample is free from contaminants like carrier proteins or preservatives that might interfere with the reaction. |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Chemistry
This protocol provides a general workflow for biotinylating a purified protein in solution.
Caption: General experimental workflow for protein biotinylation.
Detailed Steps:
-
Protein Preparation:
-
Ensure your protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration, ideally to 1-10 mg/mL.
-
-
Biotin Reagent Preparation:
-
Shortly before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess. For a starting point, a 12- to 20-fold molar excess is often used.
-
Add the biotin solution to the protein sample and mix gently.
-
-
Incubation:
-
Incubate the reaction for 30 to 60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted biotin and the quenching buffer by using a desalting spin column or through dialysis against an appropriate buffer (e.g., PBS).
-
-
Verification:
-
Confirm the success of the biotinylation using one of the methods described in the FAQs (e.g., HABA assay, SDS-PAGE gel shift, Western blot).
-
Protocol 2: Verifying Biotinylation with a Streptavidin Gel Shift Assay
This protocol describes a simple method to qualitatively assess biotinylation.
-
Sample Preparation:
-
In two separate tubes, take an equal amount of your unbiotinylated (control) and potentially biotinylated protein.
-
-
Streptavidin Incubation:
-
Add a molar excess of streptavidin to each tube. A 2:1 to 4:1 molar ratio of streptavidin to your protein is a good starting point.
-
Incubate at room temperature for 15-30 minutes.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE loading buffer to each sample.
-
Run the samples on an SDS-PAGE gel.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
A successful biotinylation will show a higher molecular weight band (or a smear of bands) in the lane with the biotinylated protein and streptavidin, corresponding to the protein-streptavidin complex, which will be absent in the control lane.
-
Quantitative Data Summary
The following table provides general guidelines for the molar coupling ratio (MCR) of biotin reagent to protein. Note that the optimal ratio is empirical and should be determined for each specific protein and application.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Rationale |
| > 2 mg/mL | ≥ 12-fold | Higher protein concentration allows for a more efficient reaction with a lower relative excess of biotin. |
| ≤ 2 mg/mL | ≥ 20-fold | A higher molar excess is needed to drive the reaction to completion at lower protein concentrations. |
| Cell Surface Labeling | 1-2 mg/mL NHS-biotin in solution | This concentration is typically used for labeling proteins on the surface of live cells. |
Note: Over-biotinylation can lead to protein precipitation and loss of biological activity. It is recommended to perform a titration of the biotinylation reagent to determine the optimal MCR for your specific experiment.
References
minimizing non-specific binding in NHS-SS-Biotin pull-down assays
Welcome to the technical support center for NHS-SS-Biotin pull-down assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding in a pull-down assay?
A1: Non-specific binding occurs when proteins or other molecules adhere to the affinity resin (e.g., streptavidin beads) or other components of the assay through unintended interactions, such as hydrophobic or electrostatic forces.[1][2] This can lead to high background and make it difficult to identify true interaction partners.
Q2: Why is blocking the streptavidin beads so important?
A2: Streptavidin beads can have non-specific binding sites that can interact with various molecules in your sample.[1] Blocking these sites with an agent like Bovine Serum Albumin (BSA), casein, or yeast tRNA before introducing your sample is a critical step to prevent unwanted proteins from binding to the beads and increasing background noise.[1][3]
Q3: What are the most important controls to include in my pull-down experiment?
A3: To ensure the interactions you observe are specific, several negative controls are crucial. These include:
-
Beads-only control: Incubating your cell lysate with streptavidin beads that have no biotinylated "bait" attached. This helps identify proteins that bind non-specifically to the beads themselves.
-
No-biotin control: Performing the entire procedure with a sample that has not undergone the biotinylation step. This control is essential for identifying endogenously biotinylated proteins, which are common in all living cells.
Q4: Can endogenous biotin in my sample interfere with the assay?
A4: Yes, biotin is present in all living cells and can cause high background if not properly addressed. If you see high background in your no-biotin control, you may need to implement a blocking procedure to mask this endogenous biotin before starting your pull-down. This typically involves pre-incubating the sample with free streptavidin, followed by an incubation with free biotin to block any remaining binding sites on the added streptavidin.
Q5: What is the purpose of the disulfide bond in this compound?
A5: The Sulfo-NHS-SS-Biotin reagent contains a disulfide bond in its spacer arm. This bond is cleavable by reducing agents like DTT or 2-mercaptoethanol. This feature allows for the gentle elution of your captured proteins from the streptavidin beads without having to use harsh denaturing conditions that could disrupt the strong biotin-streptavidin interaction.
Troubleshooting Guide
This guide addresses common problems encountered during this compound pull-down assays.
Problem 1: High background in all lanes, including the negative control.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Ensure beads are thoroughly blocked before adding the lysate. Increase the concentration of the blocking agent (e.g., BSA) or the incubation time. Consider using a different blocking agent such as casein or yeast tRNA. |
| Ineffective Washing | Increase the number of wash steps (from 3 to 5) and/or the stringency of the wash buffers. This can be achieved by adding detergents or increasing the salt concentration. See the tables below for recommended concentrations. |
| Too Much Lysate | Using an excessive amount of total protein can overwhelm the system and increase non-specific binding. Try reducing the amount of lysate used in the incubation step. |
| Hydrophobic Interactions | Proteins can "stick" to the beads through hydrophobic interactions. Adding a non-ionic detergent to your lysis and wash buffers can help disrupt these forces. |
| Endogenous Biotin | The sample may contain a high level of endogenously biotinylated proteins. Run a control sample that has not been treated with this compound. If this lane is also high in background, consider using an endogenous biotin blocking kit. |
Problem 2: No difference in protein bands between the biotinylated sample and the no-biotin control.
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Confirm that your biotinylation reaction was successful. This can be checked by running a Western blot on your lysate and probing with streptavidin-HRP. Also, ensure the this compound reagent has not hydrolyzed by equilibrating it to room temperature before opening and dissolving it immediately before use. |
| Pre-clearing Needed | Complex samples like cell lysates can contain "sticky" contaminants. Pre-clearing the lysate by incubating it with uncoated beads before the main pull-down can help remove these proteins. |
| Free Biotin Competition | Free biotin from cell culture media or the cells themselves can compete with your biotinylated proteins for binding sites on the streptavidin beads. Ensure cells are washed thoroughly with PBS before lysis to remove all traces of media. |
Problem 3: The known interaction partner of my "bait" protein is not detected.
| Possible Cause | Recommended Solution |
| Wash Conditions Too Harsh | While stringent washes reduce non-specific binding, they can also disrupt weaker, specific protein-protein interactions. If you lose your protein of interest, try reducing the salt or detergent concentration in your wash buffers. |
| Protein Complex Disrupted | The lysis buffer composition may be too harsh, disrupting the interaction before the pull-down. Try using a gentler lysis buffer, for example, one with a lower concentration of non-ionic detergents. |
| Elution Issues | If using a reducing agent to elute, ensure it is fresh and used at a sufficient concentration (e.g., 50 mM DTT). If boiling in SDS sample buffer, ensure the sample is heated sufficiently (e.g., 95°C for 5 minutes) to denature the streptavidin and release the biotinylated complex. |
Data & Protocols
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in your buffers to help optimize the reduction of non-specific binding.
Table 1: Recommended Detergents for Wash Buffers
| Detergent | Type | Working Concentration | Purpose |
|---|---|---|---|
| Tween-20 | Non-ionic | 0.05% - 0.1% | Reduces general hydrophobic interactions. |
| Triton X-100 | Non-ionic | 0.1% - 0.5% | Reduces non-specific hydrophobic interactions. |
| NP-40 | Non-ionic | 0.1% - 0.5% | Alternative to Triton X-100 for reducing hydrophobic interactions. |
Table 2: Recommended Salt Concentrations for Wash Buffers
| Salt | Working Concentration | Purpose |
|---|---|---|
| NaCl | 150 mM (Physiological) | Maintains protein structure. |
| NaCl (High Salt Wash) | up to 500 mM | Disrupts non-specific ionic interactions. Note: This may also disrupt specific interactions. |
Diagrams: Workflows and Logic
Caption: Workflow for an this compound pull-down assay.
Caption: Logic diagram for troubleshooting non-specific binding.
Detailed Experimental Protocol
This protocol provides a general framework for performing a cell surface biotinylation followed by a pull-down assay. Optimization will be required for specific cell types and target proteins.
Materials:
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Labeling Buffer: Ice-cold PBS, pH 8.0.
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Biotinylation Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin. Prepare a 10mM stock in DMSO or water immediately before use.
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Quenching Buffer: PBS containing 50mM Tris, pH 8.0.
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Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors.
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Streptavidin Beads: Magnetic or agarose.
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Blocking Buffer: PBS with 1% BSA and 0.1% Tween-20.
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Wash Buffer 1 (Low Stringency): PBS with 150 mM NaCl, 0.1% Tween-20.
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Wash Buffer 2 (High Stringency): PBS with 500 mM NaCl, 0.1% Tween-20.
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Elution Buffer: 1X SDS-PAGE sample buffer containing 50 mM DTT.
Procedure:
-
Cell Preparation and Biotinylation:
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Harvest cells and wash three times with ice-cold PBS (pH 8.0) to remove any culture media.
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Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
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Add the freshly prepared 10mM Sulfo-NHS-SS-Biotin solution to the cell suspension. A 20-fold molar excess is a good starting point for antibodies, but this should be optimized.
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Incubate for 30 minutes at room temperature with gentle mixing.
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Quench the reaction by washing the cells once with Quenching Buffer.
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Wash the cells two more times with ice-cold PBS.
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-
Cell Lysis and Pre-Clearing:
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Lyse the biotinylated cells in ice-cold Lysis Buffer containing protease inhibitors for 30 minutes on ice.
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Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
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(Optional but recommended) Pre-clear the lysate by adding 20-30 µL of uncoated, washed streptavidin beads and incubating for 1 hour at 4°C with rotation.
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Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Bead Preparation and Pull-Down:
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Wash the required amount of streptavidin beads (e.g., 50 µL of slurry per sample) three times with Blocking Buffer.
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Block the beads by resuspending them in 1 mL of Blocking Buffer and incubating for 1 hour at room temperature with rotation.
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After blocking, pellet the beads and discard the supernatant.
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Add the pre-cleared cell lysate to the blocked streptavidin beads.
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Incubate for 2 hours to overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant.
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Wash the beads three times with 1 mL of Wash Buffer 1 (Low Stringency). Rotate for 5 minutes at 4°C for each wash.
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Wash the beads two times with 1 mL of Wash Buffer 2 (High Stringency) to remove ionically bound contaminants.
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Perform a final wash with Wash Buffer 1 to bring the salt concentration back down.
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-
Elution and Analysis:
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After the final wash, remove all supernatant.
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Add 50 µL of Elution Buffer to the beads.
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Boil the sample for 5-10 minutes at 95-100°C to cleave the disulfide bond and elute the proteins.
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Pellet the beads and carefully collect the supernatant, which contains your eluted proteins.
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Analyze the eluate by SDS-PAGE, followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.
-
References
challenges in cleaving NHS-SS-Biotin and potential solutions
Welcome to the technical support center for NHS-SS-Biotin. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and robust protocols to help you navigate the challenges of cleaving the disulfide bond in this compound labeled molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage and elution steps of your workflow.
Q1: Why is my protein yield low after cleavage and elution?
A: Low protein yield is the most common issue and typically points to incomplete cleavage of the disulfide bond. Several factors can contribute to this:
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Suboptimal Reducing Agent: The concentration or activity of your reducing agent may be insufficient.
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Solution: Ensure you are using a sufficient concentration, typically 50 mM for Dithiothreitol (DTT). Prepare reducing agent solutions fresh before each use, as they can oxidize and lose activity over time, especially DTT.[1]
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-
Incorrect Incubation Conditions: The time and temperature of the cleavage reaction are critical.
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Steric Hindrance: The disulfide bond within the linker of your labeled protein might be sterically inaccessible to the reducing agent.
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Solution: Consider using a denaturing agent in your elution buffer to unfold the protein, but be mindful this will impact protein function. Also, ensure the this compound reagent you used has a sufficiently long spacer arm.
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Q2: My final eluate has many non-specific proteins. How can I reduce this background?
A: High background is often due to inadequate washing or non-specific binding to the streptavidin resin.
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Insufficient Washing: Residual, non-biotinylated proteins may be trapped within the bead matrix.
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Solution: Increase the number and stringency of your wash steps after binding your biotinylated sample to the streptavidin resin. You can add non-ionic detergents (e.g., Tween-20) or increase the salt concentration in your wash buffers.
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-
Incomplete Quenching: Unreacted this compound reagent can bind to other components that are subsequently captured.
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Solution: After the biotinylation reaction, ensure you quench any remaining reactive NHS-esters by adding an amine-containing buffer like Tris or glycine (e.g., 25-50mM Tris, pH 8.0).
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Q3: My protein seems to have lost its function after the biotinylation and cleavage process. What could be the cause?
A: Loss of protein function can result from either the labeling or the cleavage step.
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Excessive Biotinylation: Labeling of primary amines within a protein's active site or critical functional domains can inhibit its activity.
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Solution: Reduce the molar excess of the this compound reagent used during the labeling reaction or decrease the reaction time to lower the number of biotin molecules per protein.
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-
Disruption of Native Disulfide Bonds: The reducing conditions required for cleavage can also break native disulfide bonds that are essential for your protein's structure and function.
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Solution: If your protein contains critical disulfide bonds, you may need to perform the cleavage reaction under milder conditions (e.g., lower temperature, shorter time) and optimize for a balance between cleavage efficiency and protein activity. Alternatively, TCEP is a milder reducing agent than DTT and may be a better choice in sensitive applications.
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Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for cleavage, DTT or TCEP?
A: The choice depends on your specific application. TCEP is often preferred as it is more stable, more potent, odorless, and effective over a wider pH range compared to DTT. Unlike DTT, TCEP does not typically interfere with downstream applications involving maleimide chemistry. However, DTT is widely used and effective, though it is less stable and its reducing power is limited to pH values above 7.
Q2: What are the standard reaction conditions for cleavage?
A: Standard conditions vary by reducing agent. A common starting point for DTT is 50 mM incubated for 2 hours at room temperature or 30 minutes at 50°C. For TCEP, a concentration of 20-50 mM for 10-60 minutes at room temperature is a good starting point.
Q3: How should I prepare and store my this compound and reducing agents?
A: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to prevent condensation. Solutions of this compound are prone to hydrolysis and should be prepared immediately before use and not stored. Reducing agent solutions, particularly DTT, should also be prepared fresh for optimal activity.
Q4: Can I elute my protein without using a reducing agent?
A: Yes, while less common, elution is possible without cleaving the disulfide bond. Boiling the streptavidin resin in a non-reducing SDS-PAGE sample buffer can denature the streptavidin and release the biotinylated protein. This method is useful if you plan to analyze your protein by SDS-PAGE and western blot, but it is not suitable for applications requiring a native, functional protein.
Comparison of Common Reducing Agents
This table summarizes the key characteristics and recommended conditions for DTT and TCEP.
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Typical Concentration | 50 mM | 20-50 mM |
| Incubation Time | 2 hours at RT or 30 min at 50°C | 10-60 min at RT |
| Optimal pH Range | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation; less stable | More resistant to air oxidation; more stable |
| Odor | Strong sulfur smell | Odorless |
| Downstream Compatibility | Interferes with maleimide chemistry | Does not interfere with maleimide chemistry |
| Key Advantage | Widely established and effective | Higher stability, faster, odorless, broad pH range |
| Consideration | Can react with TFA to form impurities | Can be unstable in phosphate buffers |
Detailed Experimental Protocols
Protocol 1: Cleavage of this compound Linker using DTT
This protocol is a general guideline for eluting biotinylated proteins from streptavidin-coated beads.
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Preparation: Prepare a 1 M stock solution of DTT in ultrapure water. This stock should be made fresh.
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Washing: After binding your biotinylated protein to the streptavidin beads, wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
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Elution Buffer Preparation: Prepare the elution buffer by adding the 1 M DTT stock to your desired base buffer (e.g., PBS) to a final concentration of 50 mM.
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Incubation: Resuspend the washed beads in the 50 mM DTT elution buffer. Incubate for 30 minutes at 50°C or for 2 hours at room temperature with gentle mixing.
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Eluate Collection: Separate the beads from the supernatant using a magnetic stand or centrifugation. The supernatant contains your eluted, tag-free protein.
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Downstream Processing: The eluate will contain a high concentration of DTT, which may need to be removed via dialysis or a desalting column for subsequent applications.
Protocol 2: Cleavage of this compound Linker using TCEP
This protocol offers an alternative using the more stable TCEP reducing agent.
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Preparation: Prepare a 0.5 M stock solution of TCEP-HCl in ultrapure water. Neutralize the solution to ~pH 7.0 with NaOH, as TCEP solutions are acidic. Prepare fresh.
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Washing: After binding your biotinylated protein to the streptavidin beads, wash the beads 3-5 times with a suitable wash buffer (e.g., PBS).
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Elution Buffer Preparation: Prepare the elution buffer by diluting the neutralized TCEP stock to a final concentration of 20-50 mM in your desired base buffer.
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Incubation: Resuspend the washed beads in the TCEP elution buffer. Incubate for 10-60 minutes at room temperature with gentle mixing. A study achieved nearly complete (99.5%) cleavage with 20 mM TCEP for 60 minutes at 37°C.
-
Eluate Collection: Separate the beads from the supernatant. The supernatant contains your eluted protein.
-
Downstream Processing: While TCEP is less reactive than DTT, removal may still be necessary for certain downstream experiments.
Visual Guides
Caption: General experimental workflow for this compound labeling, capture, and cleavage.
Caption: Troubleshooting decision tree for low yield after this compound cleavage.
References
impact of buffer composition on NHS-SS-Biotin labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer composition on NHS-SS-Biotin labeling experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
The optimal pH for this compound labeling is a critical factor that balances the reactivity of the primary amines on the target molecule and the stability of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1][2] At a lower pH, primary amines are protonated (-NH3+), which makes them non-nucleophilic and unreactive towards the NHS ester.[1] Conversely, at a higher pH, while the concentration of the reactive deprotonated amine (-NH2) increases, the rate of hydrolysis of the NHS ester also significantly increases, which can reduce labeling efficiency.[1][2] For many applications, a pH of 8.3 to 8.5 is considered optimal.
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.
Recommended Buffers:
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Phosphate Buffered Saline (PBS), pH 7.2-8.0
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Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5
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Borate buffer, 50 mM, pH 8.5
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HEPES buffer, pH 7.2-8.5
Q3: Which buffers and substances should I avoid in my labeling reaction?
Buffers and other reagents containing primary amines will interfere with the labeling reaction.
Buffers and Substances to Avoid:
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Tris (tris(hydroxymethyl)aminomethane) buffers (e.g., TBS)
-
Glycine
-
Buffers containing ammonium ions
-
High concentrations of sodium azide (>3 mM or 0.02%)
-
Thimerosal at high concentrations (>0.02 mM or 0.01%)
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Impure glycerol and high concentrations (20-50%) of glycerol
Q4: How does temperature and incubation time affect the labeling reaction?
NHS ester reactions can be performed at temperatures ranging from 4°C to 37°C. A common protocol involves incubation for 30 minutes to 2 hours at room temperature or on ice. For sensitive proteins, the reaction can be carried out at 4°C, but this may require a longer incubation time to achieve the desired degree of labeling.
Q5: How can I stop or "quench" the labeling reaction?
To stop the reaction, a quenching buffer containing primary amines can be added. This will react with and consume any excess this compound.
Common Quenching Reagents:
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Tris buffer (e.g., 1 M Tris-HCl, pH 7.4, added to a final concentration of 20-50 mM)
-
Glycine
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Hydroxylamine
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Buffer contains primary amines (e.g., Tris, glycine). | Dialyze or use a desalting column to exchange the sample into an amine-free buffer like PBS. |
| pH of the reaction buffer is too low ( < 7). | Adjust the pH of the buffer to the optimal range of 7.2-8.5. | |
| This compound reagent has hydrolyzed. | Prepare a fresh solution of this compound immediately before use. Store the solid reagent desiccated at the recommended temperature (-20°C or 4°C) to prevent moisture contamination. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the target molecule. For dilute protein solutions, a greater molar excess is needed. | |
| No available primary amines on the target molecule. | Confirm the presence of accessible primary amines (lysine residues, N-terminus) on your molecule. Consider using a different biotinylation reagent that targets a different functional group. | |
| Poor Reproducibility | Inconsistent preparation of this compound solution. | Always prepare the this compound solution fresh for each experiment. Do not store aqueous solutions of the reagent. |
| Variations in incubation time or temperature. | Standardize the incubation time and temperature for all experiments. | |
| Hydrolysis of the NHS ester due to high pH. | While a higher pH increases amine reactivity, it also accelerates hydrolysis. Ensure the pH does not exceed the recommended range and perform the reaction promptly after adding the biotin reagent. |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
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Protein of interest in an appropriate amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, or PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
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Anhydrous DMSO or DMF (for water-insoluble this compound)
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Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. For water-soluble Sulfo-NHS-SS-Biotin, dissolve it directly in ultrapure water.
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Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
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Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.
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Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
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Purify the Conjugate: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.
Assessing Biotinylation Efficiency
The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. Kits for biotin quantitation are commercially available.
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Chemical reaction of this compound with a primary amine.
References
optimizing incubation time and temperature for biotinylation
Welcome to the technical support center for biotinylation optimization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help refine your biotinylation experiments for optimal results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the biotinylation process, offering potential causes and solutions to get your experiments back on track.
| Problem | Potential Cause | Solution |
| Low or No Biotinylation | Inactive Biotin Reagent: The NHS-ester on the biotin reagent may have hydrolyzed. | Use a fresh, high-quality biotinylation reagent. Ensure proper storage of the reagent to prevent moisture exposure.[1] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target molecule for the biotin reagent.[2][3] | Perform a buffer exchange into an amine-free buffer such as PBS or HEPES (pH 7.2-8.0) before starting the biotinylation reaction.[2] | |
| Insufficient Molar Ratio of Biotin to Protein: The concentration of the biotin reagent may be too low to achieve the desired labeling efficiency. | Increase the molar excess of the biotin reagent. A common starting point is a 12- to 20-fold molar excess.[4] | |
| Suboptimal Incubation Time or Temperature: The reaction may not have proceeded to completion. | Increase the incubation time or adjust the temperature according to the specific protocol. For NHS-ester reactions, typical incubations are 30-60 minutes at room temperature or 2 hours on ice. | |
| Protein Precipitation after Biotinylation | Over-biotinylation: Excessive labeling can alter the protein's isoelectric properties, leading to precipitation. | Reduce the molar ratio of biotin to protein. Optimize the reaction time and temperature to control the extent of labeling. |
| Poor Reagent Solubility: The biotinylation reagent may not be fully dissolved, leading to aggregation. | Ensure the biotin reagent is completely dissolved in an appropriate solvent (e.g., DMSO or DMF for NHS-esters) before adding it to the protein solution. | |
| Inconsistent Results Between Batches | Variability in Reagent Activity: The activity of the biotinylation reagent can differ between lots or due to storage conditions. | Use a new vial of the biotinylation reagent and ensure it is stored correctly. Consider using a kit with pre-aliquoted, quality-controlled reagents. |
| Incomplete Removal of Excess Biotin: Residual, unreacted biotin can interfere with downstream applications. | Improve the purification method after the labeling reaction. Options include dialysis, desalting columns, or spin columns. | |
| Differences in Reaction Conditions: Minor variations in incubation time, temperature, or buffer pH can lead to inconsistent labeling. | Standardize the protocol and carefully control all reaction parameters for each experiment. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about optimizing biotinylation incubation time and temperature.
Q1: What is the ideal incubation time and temperature for biotinylating a protein in solution?
A1: For labeling proteins in solution with NHS-biotin reagents, a common starting point is to incubate for 30 to 60 minutes at room temperature. Alternatively, the reaction can be carried out for 2 hours on ice (4°C). The optimal conditions can vary depending on the specific protein and the desired degree of labeling, so it is recommended to perform a pilot experiment to determine the best time and temperature for your specific application.
Q2: What are the recommended incubation conditions for cell surface biotinylation?
A2: For labeling proteins on the surface of live cells, the reaction is typically performed on ice (4°C) for 30 minutes to 2 hours. The lower temperature is crucial to minimize the internalization of the biotin reagent by the cells, ensuring that only surface proteins are labeled.
Q3: Can the pH of the reaction buffer affect the biotinylation efficiency?
A3: Yes, the pH of the reaction buffer is critical. For amine-reactive biotinylation reagents like NHS-esters, the optimal pH range is typically between 7.2 and 8.0. At a more alkaline pH, the reaction with primary amines is more efficient, but the hydrolysis of the NHS-ester also increases, which can reduce the labeling efficiency.
Q4: How can I stop the biotinylation reaction?
A4: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. These primary amines will react with and consume any excess biotinylation reagent, effectively stopping the labeling of the target molecule.
Q5: Does the choice of biotinylation reagent affect the optimal incubation conditions?
A5: Yes, the specific biotinylation reagent used can influence the optimal conditions. For example, while NHS-esters are commonly used, other reagents targeting different functional groups (e.g., sulfhydryls) may have different optimal pH ranges and reaction kinetics. Always refer to the manufacturer's instructions for the specific reagent you are using.
Experimental Protocols
Below are detailed methodologies for common biotinylation experiments.
General Protocol for Protein Biotinylation in Solution
This protocol provides a general guideline for biotinylating a protein in solution using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Sample: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Biotinylation Reaction: Add the dissolved biotin reagent to the protein solution. The molar ratio of biotin to protein typically ranges from 5:1 to 20:1. Gently mix and incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin using a desalting column or by dialysis against an appropriate buffer.
Protocol for Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of live cells using a membrane-impermeable biotin reagent like Sulfo-NHS-Biotin.
Materials:
-
Cultured cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-Biotin reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Prepare Cells: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any media components.
-
Prepare Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).
-
Biotinylation Reaction: Add the biotin reagent solution to the cells and incubate on ice for 30 minutes to 1 hour with gentle agitation.
-
Quench the Reaction: Remove the biotin solution and wash the cells once with the quenching solution. Incubate the cells with fresh quenching solution for 15 minutes on ice to ensure all unreacted biotin is quenched.
-
Cell Lysis: Wash the cells three times with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract the biotinylated surface proteins.
Data Presentation
Table 1: Recommended Incubation Conditions for Protein Biotinylation in Solution
| Parameter | Condition | Notes |
| Temperature | Room Temperature (18-25°C) | A common starting point for many proteins. |
| 4°C (on ice) | May be preferred to maintain the stability of sensitive proteins. | |
| Incubation Time | 15 - 60 minutes | At room temperature. |
| 2 hours | On ice. | |
| pH | 7.2 - 8.0 | For NHS-ester based reactions. |
Table 2: Recommended Incubation Conditions for Cell Surface Biotinylation
| Parameter | Condition | Notes |
| Temperature | 4°C (on ice) | To prevent internalization of the biotin reagent. |
| Incubation Time | 30 minutes - 2 hours | Optimization may be required depending on the cell type. |
| pH | 8.0 | For Sulfo-NHS-ester based reactions. |
Visualizations
Caption: General workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation.
References
NHS-SS-Biotin Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for NHS-SS-Biotin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues encountered during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is a chemical reagent used to attach a biotin label to primary amines (-NH2) on molecules like proteins and antibodies.[1] Its key feature is a disulfide bond in its spacer arm, which allows the biotin label to be cleaved using reducing agents.[1][2] This makes it particularly useful for applications such as affinity purification, as the bound molecule can be easily released from avidin or streptavidin supports.[2][3]
Q2: What is the difference between this compound and Sulfo-NHS-SS-Biotin?
A2: The primary difference is their solubility. This compound is membrane-permeable and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction. Sulfo-NHS-SS-Biotin, on the other hand, contains a sulfonate group that makes it water-soluble but generally membrane-impermeable. This makes Sulfo-NHS-SS-Biotin ideal for labeling cell surface proteins without labeling intracellular proteins.
Q3: What is the optimal pH for a biotinylation reaction with this compound?
A3: The reaction of the NHS ester with primary amines is most efficient at a pH between 7 and 9. However, the NHS ester is also susceptible to hydrolysis, which increases with higher pH. Therefore, a pH range of 7.2-8.0 is a good starting point for most applications.
Q4: How should I store this compound?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.
Q5: Can I prepare a stock solution of this compound?
A5: It is strongly recommended to prepare the this compound solution immediately before use. The NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering the reagent non-reactive. Do not prepare stock solutions for storage.
Troubleshooting Guide
Low or No Biotinylation Signal
| Possible Cause | Solution | Citation |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the target molecule for reaction with the NHS ester. Use a non-amine buffer like Phosphate-Buffered Saline (PBS). | |
| Presence of Reducing Agents in Buffer | Avoid buffers containing reducing agents (e.g., DTT, 2-mercaptoethanol) during the labeling reaction, as they will cleave the disulfide bond in this compound. | |
| Hydrolyzed/Inactive Reagent | This compound is moisture-sensitive. Always allow the vial to warm to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion. | |
| Insufficient Molar Excess of Biotin Reagent | The optimal molar ratio of biotin reagent to protein depends on the protein's concentration and the number of available primary amines. For dilute protein solutions, a higher molar excess is needed. As a starting point, a 20-fold molar excess for a 1-10 mg/mL antibody solution can be used. | |
| Low Protein Concentration | Labeling reactions are less efficient with dilute protein solutions. If possible, concentrate your protein sample before labeling. | |
| No Available Primary Amines on the Target Molecule | If your molecule of interest lacks accessible primary amines, consider using a biotinylation reagent that targets a different functional group. |
High Background or Non-Specific Binding
| Possible Cause | Solution | Citation |
| Ineffective Quenching of Unreacted Biotin | After the incubation period, quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and inactivate any excess this compound. | |
| Insufficient Removal of Excess Biotin | Unreacted biotin can compete for binding to streptavidin. Remove excess biotin after quenching using methods like dialysis or size-exclusion chromatography (desalting columns). | |
| Endogenous Biotin in the Sample | Some biological samples may contain endogenous biotin or biotin-binding proteins. Include a control sample that has not been treated with the biotin reagent to assess the level of background. |
Experimental Protocols
General Protein Biotinylation Workflow
The following is a generalized protocol for biotinylating a protein with this compound. Optimization may be required for specific applications.
-
Sample Preparation:
-
Dissolve or buffer exchange your protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Ensure the protein concentration is ideally 1-10 mg/mL.
-
-
Biotin Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Add the calculated amount of the 10 mM this compound stock solution to your protein sample. A common starting point is a 20-fold molar excess of biotin to protein.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin using dialysis or a desalting column.
-
Cleavage of the Disulfide Bond
To release the biotinylated molecule from a streptavidin support, the disulfide bond in the this compound linker can be cleaved.
-
Incubate the sample in a buffer containing 50 mM DTT or 2-mercaptoethanol.
-
Incubation can be for 2 hours at room temperature or 30 minutes at 50°C.
Visualized Workflows and Logic
Caption: General experimental workflow for protein biotinylation using this compound.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
how to assess the reactivity of NHS ester biotinylation reagents
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester biotinylation reagents. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using NHS esters for biotinylation?
NHS esters are one of the most common amine-reactive reagents used for biotinylation.[1][2] The N-hydroxysuccinimide ester functional group reacts with primary amines (-NH₂), which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues in proteins.[1][3] This reaction, which is a nucleophilic attack by the amine on the ester, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4]
Q2: What is the optimal pH for an NHS ester biotinylation reaction?
The optimal pH for NHS ester reactions is between 7 and 9. The reactivity of primary amines is dependent on them being in their deprotonated, nucleophilic state. While a higher pH increases the rate of the biotinylation reaction, it also accelerates the hydrolysis of the NHS ester, which competes with the desired reaction. Therefore, a pH range of 7.2-8.5 is often recommended as a good compromise.
Q3: What is the difference between NHS esters and Sulfo-NHS esters?
The primary difference lies in their solubility. Standard NHS esters are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture. Sulfo-NHS esters contain a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring, which makes them water-soluble. This allows for biotinylation to be performed in the absence of organic solvents. Additionally, due to their charge, Sulfo-NHS esters are membrane-impermeable, making them ideal for labeling cell surface proteins.
Q4: How should I store my NHS ester biotinylation reagents?
NHS ester reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the reagent. For optimal stability, purging the vial with an inert gas like nitrogen before sealing is recommended.
Q5: Can I prepare stock solutions of NHS ester reagents?
It is highly recommended to prepare solutions of NHS ester reagents immediately before use due to their susceptibility to hydrolysis in aqueous solutions. If a stock solution is necessary, it should be prepared in an anhydrous, amine-free organic solvent such as DMSO or DMF. These stock solutions can be stored in small aliquots at -80°C for a limited time, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation | Inactive/Hydrolyzed Reagent: The NHS ester has been compromised by moisture. | Test the reactivity of your reagent using the spectrophotometric assay for NHS release (see Protocol 1). Use a fresh vial of the reagent if necessary. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for reaction with the NHS ester. | Perform buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) at a pH between 7.2 and 8.5. | |
| Insufficient Molar Excess of Biotin Reagent: The ratio of biotin reagent to protein is too low to achieve the desired level of labeling. | Increase the molar excess of the biotin reagent. This may require empirical optimization. For dilute protein solutions, a higher molar excess is generally needed. | |
| Inaccessible Amine Groups: The primary amines on the target protein may be sterically hindered or buried within the protein's structure. | If structural information is available, assess the accessibility of lysine residues. Consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance. | |
| Protein Precipitation During or After Labeling | High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF from the biotin stock can denature the protein. | Keep the volume of the added organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Over-Biotinylation: Excessive labeling can alter the protein's net charge and pI, leading to changes in solubility. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. | |
| Protein Instability: The protein may not be stable under the required reaction conditions (e.g., pH, temperature). | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| High Background in Downstream Applications (e.g., Western Blot, ELISA) | Incomplete Removal of Unreacted Biotin: Free biotin in the sample competes for binding to streptavidin/avidin, leading to high background signals. | Ensure thorough removal of excess, unreacted biotin reagent through dialysis or desalting columns. |
| Loss of Protein Function/Activity | Biotinylation of Critical Residues: A lysine residue within the active site or a binding interface of the protein may have been labeled. | Reduce the molar excess of the biotin reagent to lower the overall degree of labeling. Consider alternative labeling chemistries that target different functional groups (e.g., sulfhydryls). |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for NHS Ester Reactivity
This method assesses the reactivity of an NHS ester reagent by measuring the amount of N-hydroxysuccinimide (NHS) released upon base-induced hydrolysis. Active NHS esters will show a significant increase in absorbance at 260 nm after hydrolysis.
Materials:
-
NHS ester biotinylation reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
0.5-1.0 N NaOH
-
Spectrophotometer and cuvettes
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a microfuge tube.
-
If the reagent is not water-soluble, dissolve it in 0.25 mL of DMSO or DMF. Then, add 2 mL of amine-free buffer. For water-soluble reagents, dissolve directly in 2 mL of amine-free buffer.
-
Prepare a control tube containing the same buffer and organic solvent (if used).
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the initial absorbance (A_initial) of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the control buffer and record the dilution factor.
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to induce complete hydrolysis.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
Interpretation of Results:
-
Active Reagent: A_final is significantly greater than A_initial. The reagent is suitable for use.
-
Inactive (Hydrolyzed) Reagent: A_final is not measurably greater than A_initial. The reagent has lost its reactivity and should be discarded.
Protocol 2: Assessing Biotinylation Efficiency with a Model Protein
This protocol uses Bovine Serum Albumin (BSA) as a standard to qualitatively assess the biotinylation efficiency of an NHS ester reagent via Western blotting.
Materials:
-
NHS ester biotinylation reagent
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Prepare BSA Solution: Dissolve BSA in amine-free buffer to a final concentration of 2 mg/mL.
-
Prepare Biotin Reagent: Prepare a 10 mM stock solution of the NHS ester biotinylation reagent in DMSO or water, depending on its solubility.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotin reagent to the BSA solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Analysis by Western Blot: a. Separate the biotinylated BSA and a non-biotinylated BSA control using SDS-PAGE. b. Transfer the proteins to a membrane. c. Block the membrane with blocking buffer. d. Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated BSA. e. Develop the blot using a chemiluminescent substrate and image the results.
Interpretation of Results: A strong band corresponding to the molecular weight of BSA in the lane with the biotinylated sample and no band in the control lane indicates successful biotinylation. The intensity of the band provides a qualitative measure of the reaction's efficiency.
Protocol 3: Quantifying Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein. HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
Biotinylated protein sample (with excess biotin removed by dialysis or desalting)
-
HABA/Avidin solution (commercially available kits are recommended)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin assay mixture to each well of a 96-well plate.
-
Prepare a negative control well with 20 µL of the same buffer used for the biotinylated sample.
-
Add 20 µL of the biotinylated protein sample to a separate well.
-
Measure the absorbance of the wells at 500 nm. The decrease in absorbance in the sample well compared to the control is used to calculate the biotin concentration.
Data Analysis: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (typically provided in commercial kits).
Data Presentation
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution
This table provides a guideline for the stability of general NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data is for general NHS esters and serves as a guideline. Specific half-lives may vary depending on the reagent's structure and buffer composition.
Visualizations
Caption: Workflow for assessing NHS ester reactivity via spectrophotometry.
Caption: Reaction of an NHS ester with a primary amine on a protein.
References
Validation & Comparative
Validating NHS-SS-Biotin Pull-Down Results: A Comparative Guide to Western Blot Analysis
An Objective Comparison of Validation Techniques for Researchers, Scientists, and Drug Development Professionals
Following an NHS-SS-Biotin pull-down assay, robust validation is critical to confirm the identity and specificity of the captured proteins. The traditional and most common method for this validation is the Western blot. However, alternative techniques exist, each with distinct advantages and applications. This guide provides a detailed comparison of Western blot analysis with other validation methods, supported by experimental protocols and data presentation.
Comparison of Validation Methodologies
The choice of validation method depends largely on the experimental goal. Western blotting is ideal for confirming the presence of a specific, known protein ("bait" or expected interactor). In contrast, mass spectrometry is a powerful tool for discovering and identifying a broad spectrum of unknown proteins captured in the pull-down.
| Feature | Western Blot | Mass Spectrometry (LC-MS/MS) | ELISA |
| Primary Goal | Targeted validation of known proteins | Discovery of unknown interacting proteins | Quantification of a single known protein |
| Output | Semi-quantitative (band intensity) | Quantitative (spectral counts, intensity) | Quantitative (colorimetric/fluorometric signal) |
| Sensitivity | Moderate to high (antibody dependent) | Very high | High |
| Throughput | Low to moderate | High (with automation) | High |
| Information | Protein presence and apparent molecular weight | Protein identity, sequence, and modifications | Protein concentration |
| Requirement | Specific primary antibody | Complex instrumentation and bioinformatics | Specific antibody pair |
| Common Use | Confirmation of a hypothesized interaction | Profiling of entire interactomes | Measuring abundance of a target protein[1][2] |
Experimental Workflow & Protocols
A successful validation experiment begins with a meticulously executed pull-down. The following protocols outline the key steps for cell surface biotinylation, protein pull-down, and subsequent validation by Western blot.
Visualizing the Workflow
The entire process, from labeling live cells to detecting a specific protein, involves several critical stages.
Caption: Workflow from cell surface biotinylation to Western blot validation.
Detailed Experimental Protocols
1. Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin
This protocol is designed for labeling proteins on the surface of live cells in culture.
-
Reagents & Materials:
-
EZ-Link™ Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific, #21331)[3]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Tris-Buffered Saline (TBS) or other quenching buffer (e.g., 50 mM Tris-HCl)
-
-
Procedure:
-
Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in PBS at a concentration of 0.5-1.0 mg/mL. The optimal concentration may need to be determined empirically.[4]
-
Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation to label primary amines on extracellular protein domains.[2]
-
Quench the reaction by removing the biotin solution and adding a quenching buffer (e.g., PBS containing 50 mM Tris) for 5-10 minutes at 4°C.
-
Wash the cells three more times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
2. Streptavidin Pull-Down
This protocol describes the capture of biotinylated proteins using streptavidin-coated magnetic beads.
-
Reagents & Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin Magnetic Beads (e.g., Dynabeads™ MyOne™ Streptavidin T1)
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2X Laemmli sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
-
Procedure:
-
Lyse the biotinylated cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Pre-clear the lysate by incubating it with beads that do not have streptavidin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes. The disulfide bond in the this compound linker will be cleaved by the reducing agent, releasing the proteins from the biotin tag.
-
3. Western Blot Validation
This final step confirms the presence of your protein of interest in the eluate.
-
Procedure:
-
Load the eluate from the pull-down, a portion of the input lysate (as a positive control), and a molecular weight marker onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation and Interpretation
Quantitative and semi-quantitative data should be presented clearly to allow for straightforward interpretation of the results.
Semi-Quantitative Western Blot Analysis
This table shows representative results from a pull-down experiment targeting a hypothetical 75 kDa cell surface receptor, "Receptor X."
| Sample | Description | Expected Band Size (kDa) | Observed Band Intensity (Arbitrary Units) |
| Input | 2% of total cell lysate | 75 | 15,800 |
| Pull-down (+ Biotin) | Eluate from biotinylated cells | 75 | 125,400 |
| Pull-down (- Biotin) | Eluate from non-biotinylated control cells | 75 | 950 |
| Beads Only Control | Eluate from beads incubated with lysate (no biotin) | 75 | 780 |
-
Interpretation: The strong band intensity in the "+ Biotin" pull-down lane compared to the negligible signal in the "- Biotin" and "Beads Only" control lanes confirms the specific capture of Receptor X. The presence of a band in the input confirms the protein was expressed in the cells.
Comparative Validation Logic
Choosing the right validation tool is crucial. The following diagram illustrates the decision-making process based on the research question.
Caption: Decision tree for choosing a pull-down validation method.
While Western blotting remains a reliable and accessible method for targeted validation, it is often beneficial to use it in conjunction with other techniques. For instance, mass spectrometry can provide a global view of captured proteins, which can then be individually validated and further characterized by Western blot. This orthogonal approach provides a higher level of confidence in the experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Biotin Incorporation: HABA Assay vs. Alternatives
In bioconjugation, drug development, and various molecular biology applications, the precise labeling of proteins and other molecules with biotin is a critical step. The extraordinary affinity between biotin and avidin (or streptavidin) forms the basis for numerous detection and purification systems.[1][2] Consequently, the accurate quantification of biotin incorporation is essential for ensuring experimental reproducibility and the efficacy of downstream applications.[3][4]
This guide provides a comprehensive comparison of the most common methods for quantifying biotin incorporation, with a primary focus on the widely used HABA assay. We will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of each technique to help researchers select the optimal method for their specific needs.
The HABA Assay: A Classic Colorimetric Method
The 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay is a popular, straightforward, and rapid method for estimating the amount of biotin conjugated to a protein or antibody.[1]
Principle of the HABA Assay
The assay's principle is based on the competitive displacement of the HABA dye from the biotin-binding sites of avidin.
-
Complex Formation: HABA binds to avidin, forming a yellow-orange complex that exhibits a characteristic absorbance maximum at 500 nm.
-
Displacement by Biotin: Biotin has a much higher affinity for avidin (KD ≈ 10-15 M) compared to HABA (KD ≈ 10-6 M). When a sample containing a biotinylated protein is introduced, the biotin displaces the HABA dye from the avidin-binding sites.
-
Signal Change: This displacement leads to a proportional decrease in absorbance at 500 nm. The magnitude of this decrease is directly related to the amount of biotin present in the sample.
Comparison of Biotin Quantification Methods
While the HABA assay is widely used, several alternatives offer advantages in sensitivity, accuracy, and throughput. The choice of method depends on factors like required sensitivity, sample type, available equipment, and cost.
| Feature | HABA Assay | Fluorescent Assays | Quant*Tag™ Assay | Mass Spectrometry (MS) |
| Principle | Colorimetric; competitive displacement of HABA from avidin by biotin. | Fluorometric; displacement of a quencher (like HABA) from a fluorescently-labeled avidin. | Colorimetric; chemical reaction with biotin to produce a colored product. | Measures the mass-to-charge ratio to determine the mass shift caused by biotinylation. |
| Detection | Absorbance at 500 nm. | Fluorescence emission (e.g., Ex/Em ~494/520 nm). | Absorbance at 535 nm. | Mass analysis. |
| Sensitivity | Lower (LOD ~200 pmol, linear range ~2-16 µM). | High (LOD as low as 0.5-4 pmol). | Moderate (LOD <1 nmol, dynamic range ~0.1-5 nmol). | Very High (fmol to amol range). |
| Throughput | Moderate; suitable for cuvettes and microplates. | High; well-suited for microplate format. | High; adaptable to microplate format. | Low to Moderate; requires sample prep and serial analysis. |
| Advantages | Simple, rapid, inexpensive, requires standard spectrophotometer. | High sensitivity, suitable for dilute samples. | High accuracy, not affected by steric hindrance, no sample pre-digestion needed. | Most accurate, provides site-specific information, absolute quantification. |
| Disadvantages | Insufficient sensitivity for some applications, can underestimate biotin levels due to steric hindrance, low reproducibility. | Requires a fluorescence plate reader, can be more expensive. | Proprietary reagents. | Requires expensive equipment, trained personnel, complex data analysis, difficult for large proteins (>60 kDa). |
Detailed Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure adapted from common laboratory practices.
Materials:
-
HABA/Avidin pre-mixed solution or individual reagents
-
Biotinylated protein sample (unconjugated biotin must be removed via dialysis or desalting).
-
Phosphate Buffered Saline (PBS), pH 7.2
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Sample Preparation: Prepare several dilutions of your biotinylated protein sample to ensure the reading falls within the linear range of the assay (~2-16 µM final biotin concentration).
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of the microplate.
-
Measure the initial absorbance at 500 nm (A500 HABA/Avidin). This reading should typically be between 0.9 and 1.3.
-
-
Sample Addition: Add 20 µL of your diluted biotinylated sample to the wells. Add 20 µL of buffer to a separate well as a negative control.
-
Incubation and Measurement: Mix the plate on an orbital shaker. Measure the final absorbance at 500 nm after the reading has stabilized (usually within 5-15 minutes) (A500 HABA/Avidin/Sample).
-
Calculation: The concentration of biotin is calculated based on the change in absorbance (ΔA500) using the Beer-Lambert law (ΔA = εbc), where the molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is 34,000 M-1cm-1. The moles of biotin per mole of protein can then be determined if the protein concentration is known.
Alternative Protocol: Fluorescence-Based Assay
This is a generalized protocol for a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Fluorescently-labeled avidin complexed with a quencher dye (e.g., HABA).
-
Biotinylated protein sample (purified).
-
Black, opaque 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Reconstitute the fluorescent avidin-quencher complex in assay buffer as per the kit instructions.
-
Standard Curve: Prepare a standard curve using the provided free biotin standard.
-
Sample Addition: Add a small volume of your biotinylated sample or biotin standard to the wells of the black microplate.
-
Reagent Addition: Add the fluorescent avidin-quencher complex solution to all wells.
-
Incubation and Measurement: Incubate for 5-15 minutes at room temperature, protected from light. Measure the fluorescence intensity (e.g., excitation at 494 nm, emission at 520 nm).
-
Calculation: The biotin concentration in the sample is determined by comparing its fluorescence signal to the biotin standard curve. The increase in fluorescence is directly proportional to the amount of biotin.
Choosing the Right Assay
Selecting the appropriate biotin quantification method is crucial for achieving reliable and meaningful results.
References
A Head-to-Head Comparison of NHS-SS-Biotin and Sulfo-NHS-SS-Biotin for Cell Surface Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation reagent for cell surface protein studies.
In the realm of cellular biology and proteomics, the specific labeling of cell surface proteins is a critical technique for studying protein trafficking, receptor-ligand interactions, and the composition of the plasma membrane. Among the various methods available, biotinylation stands out for its high specificity and the robust affinity of biotin for avidin and streptavidin. Two commonly employed reagents for this purpose are NHS-SS-Biotin and Sulfo-NHS-SS-Biotin. While both share a similar core structure and reactivity towards primary amines, a key chemical distinction dictates their suitability for different experimental goals. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed choice.
Key Differences and Physicochemical Properties
The fundamental distinction between this compound and Sulfo-NHS-SS-Biotin lies in the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide (NHS) ring of the latter.[1][2] This seemingly minor addition has profound implications for the reagent's solubility and membrane permeability, which are the primary determinants of their application in cell surface labeling.
This compound is inherently hydrophobic and thus insoluble in aqueous solutions.[3] To be used in biological buffers, it must first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4] This property, coupled with its overall neutrality, allows this compound to readily cross the cell membrane, leading to the biotinylation of both cell surface and intracellular proteins.
Sulfo-NHS-SS-Biotin , on the other hand, is water-soluble due to its negatively charged sulfonate group. This charge also renders the molecule membrane-impermeable, restricting its reactivity to primary amines on proteins exposed on the outer surface of the plasma membrane. This characteristic makes it the preferred reagent for experiments specifically targeting the cell surface proteome.
Both reagents feature a disulfide bond within their spacer arm, which allows for the cleavage of the biotin label from the protein using reducing agents like dithiothreitol (DTT). This cleavable nature is advantageous for eluting biotinylated proteins from avidin or streptavidin affinity columns during purification.
Performance Comparison: A Data-Driven Overview
The selection of the appropriate biotinylation reagent is contingent on the specific experimental question. The following table summarizes the key quantitative parameters of this compound and Sulfo-NHS-SS-Biotin.
| Property | This compound | Sulfo-NHS-SS-Biotin | Reference |
| Molecular Weight | 443.55 g/mol | 606.69 g/mol | |
| Spacer Arm Length | 24.3 Å | 24.3 Å | |
| Water Solubility | Insoluble (Requires DMSO/DMF) | ~10 mM | |
| Membrane Permeability | Permeable | Impermeable | |
| Reaction pH | 7-9 | 7-9 | |
| Primary Application | Labeling of total cellular proteins (surface and intracellular) | Specific labeling of cell surface proteins |
Experimental Protocols
Below are detailed methodologies for cell surface biotinylation using both this compound and Sulfo-NHS-SS-Biotin. It is crucial to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, optimization is recommended.
Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS-SS-Biotin
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells.
Materials:
-
Cells grown to 70-80% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine or 25-50 mM Tris in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Place the cell culture dish on ice and wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.
-
Immediately before use, prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL to 1 mg/mL.
-
Aspirate the final PBS wash and add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells on ice for 30 minutes with gentle rocking.
-
Remove the biotinylation reagent and wash the cells three times with the quenching solution to stop the reaction by consuming any unreacted reagent.
-
Lyse the cells with an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.
Protocol 2: Total Cellular Protein Labeling with this compound
This protocol is suitable for labeling both cell surface and intracellular proteins.
Materials:
-
Cells grown to appropriate confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 100 mM glycine or 25-50 mM Tris in PBS)
-
Cell lysis buffer
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically in the range of 0.5-1 mM).
-
Add the this compound working solution to the cells.
-
Incubate at room temperature for 30 minutes. For enhanced intracellular labeling, the incubation time can be extended.
-
Quench the reaction by washing three times with the quenching solution.
-
Lyse the cells to proceed with protein extraction and analysis.
Visualizing the Process: Diagrams and Workflows
To further clarify the chemical reactions and experimental procedures, the following diagrams have been generated.
Caption: Reaction of biotinylation reagents with cellular proteins.
Caption: General workflow for cell surface biotinylation experiments.
Conclusion
The choice between this compound and Sulfo-NHS-SS-Biotin is dictated by the specific research objective. For the exclusive study of cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is the unequivocal choice. Its properties ensure that only proteins exposed to the extracellular environment are labeled, providing a clean and specific dataset for surface proteome analysis. Conversely, if the goal is to label the entire proteome of a cell, including intracellular components, the membrane-permeable this compound is the appropriate reagent. By understanding the fundamental chemical differences and following optimized protocols, researchers can effectively utilize these powerful tools to unravel the complexities of the cellular world.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Biotinylation Reagents
In the realm of molecular biology, proteomics, and drug development, the precise labeling and subsequent isolation of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has become an indispensable tool due to the extraordinarily strong and specific interaction between biotin and avidin or streptavidin. This interaction forms the basis for numerous applications, including affinity purification, immunoprecipitation, and various blotting techniques.
The choice of biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. These reagents can be broadly categorized into two main classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.
Key Differences at a Glance
Non-cleavable biotinylation reagents form a stable, permanent bond between biotin and the target molecule. This ensures a robust linkage that can withstand harsh experimental conditions. However, the strength of the biotin-streptavidin interaction makes the elution of the biotinylated molecule challenging, often requiring denaturing conditions that can compromise the integrity and function of the target.
In contrast, cleavable biotinylation reagents incorporate a spacer arm with a cleavable linker between the biotin moiety and the reactive group.[1] This design allows for the gentle release of the captured molecule after affinity purification, preserving its native state for downstream applications. The cleavage can be triggered by various mechanisms, including reduction of disulfide bonds, changes in pH, or exposure to light.[1]
Performance Comparison: A Data-Driven Analysis
The choice between cleavable and non-cleavable reagents often involves a trade-off between the stability of the linkage and the ease of recovery of the target molecule. The following tables summarize quantitative data from studies comparing the performance of these reagents in different applications.
Table 1: Comparison of Peptide Identification in a Proteomics Workflow
| Biotinylation Reagent Type | Number of Identified Peptides | Reference |
| Cleavable (DADPS-alkyne) | >50% more than non-cleavable | |
| Non-cleavable (Biotin-PEG-alkyne) | Baseline |
DADPS: Dialkoxydiphenylsilane
Table 2: Elution and Recovery Efficiency in Affinity Chromatography
| Biotinylation Reagent Type | Elution Condition | Recovery Yield | Reference |
| Cleavable (Disulfide linker) | 50-500 mM Dithiothreitol (DTT) | 90% | [2] |
| Cleavable (DADPS linker) | 10% Formic Acid | >98% | |
| Non-cleavable | Excess Biotin + Heat (95°C) | 40-60% | |
| Non-cleavable | Denaturing conditions (e.g., 8M Guanidinium-HCl) | Often unsuccessful |
The Impact on Signal-to-Noise Ratio in Western Blotting
Experimental Workflows and Logical Relationships
To visualize the key processes involved, the following diagrams illustrate the experimental workflows for biotinylation and affinity purification, as well as a relevant signaling pathway where these techniques are applied.
Detailed Experimental Protocols
The following are generalized protocols for affinity purification using cleavable and non-cleavable biotinylation reagents. It is important to optimize these protocols for the specific application and biomolecule of interest.
Protocol 1: Affinity Purification with a Cleavable (Disulfide) Biotinylation Reagent
This protocol is adapted for the purification of a protein of interest from a cell lysate.
1. Biotinylation of the Target Protein: a. Prepare the protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0). b. Dissolve the amine-reactive cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) in an appropriate solvent (e.g., DMSO or water) immediately before use. c. Add the biotin reagent to the protein sample at a specific molar ratio (e.g., 20-fold molar excess) and incubate for 30 minutes at room temperature or 2 hours on ice. d. Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. e. Remove excess, unreacted biotin reagent by dialysis or using a desalting column.
2. Affinity Purification: a. Prepare streptavidin-agarose beads by washing them three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20). b. Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.
3. Elution: a. To the washed beads, add an elution buffer containing a reducing agent (e.g., 50-100 mM DTT in PBS). b. Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond. c. Pellet the beads by centrifugation and collect the supernatant containing the purified, unmodified target protein.
Protocol 2: Affinity Purification with a Non-Cleavable Biotinylation Reagent
This protocol is a general guideline for capturing a protein using a non-cleavable biotin label.
1. Biotinylation of the Target Protein: a. Follow steps 1a-1e from Protocol 1, using a non-cleavable amine-reactive biotin reagent (e.g., NHS-Biotin).
2. Affinity Purification: a. Follow steps 2a-2d from Protocol 1.
3. Elution (Harsh Conditions): a. Option 1: Denaturing Elution: i. Add a denaturing elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer) to the washed beads. ii. Incubate for 5-10 minutes at room temperature (for glycine buffer) or boil for 5-10 minutes (for SDS-PAGE buffer). iii. Pellet the beads and collect the supernatant containing the denatured protein. Neutralize the low pH immediately with a neutralization buffer if downstream applications require it. b. Option 2: Competitive Elution: i. Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer. ii. Incubate for an extended period (e.g., 1-4 hours or overnight) at room temperature or 37°C with gentle agitation. iii. Pellet the beads and collect the supernatant. Note that this method may result in incomplete elution.
Conclusion: Making the Right Choice
The selection of a cleavable versus a non-cleavable biotinylation reagent is fundamentally dependent on the experimental goals.
Choose a cleavable biotinylation reagent when:
-
The recovery of the native, functional target molecule is essential for downstream applications such as activity assays, structural studies, or mass spectrometry where the biotin moiety could interfere with analysis.
-
Mild elution conditions are required to preserve the integrity of the target molecule and its interacting partners.
-
Minimizing non-specific background is a priority.
Choose a non-cleavable biotinylation reagent when:
-
A highly stable and permanent biotin label is required for detection or immobilization purposes where the release of the target is not necessary.
-
The experimental conditions are harsh and could potentially cleave a labile linker.
-
Downstream applications are not affected by the presence of the biotin tag or by denaturing elution conditions (e.g., Western blotting).
By carefully considering the advantages and limitations of each type of reagent and aligning them with the specific requirements of the experiment, researchers can harness the power of biotin-streptavidin affinity to achieve their scientific objectives with greater precision and efficiency.
References
Reversible Biotinylation: A Comparative Guide to Alternatives for NHS-SS-Biotin
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to selectively label and subsequently release biomolecules is paramount. For years, NHS-SS-Biotin, with its thiol-cleavable disulfide bond, has been a staple for reversible biotinylation. However, the landscape of available tools has expanded, offering researchers a diverse toolkit of alternatives, each with unique advantages and specific applications. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal reagent for their needs.
Executive Summary
The primary alternatives to the disulfide-based cleavage of this compound can be categorized into two main strategies: those employing different chemically cleavable linkers and those utilizing affinity-based reversible binding. Chemically cleavable options include acid-labile, photocleavable, and hydrazine-sensitive linkers. Affinity-based methods rely on biotin analogs with lower binding affinities to avidin and streptavidin, allowing for gentle elution. The choice of reagent hinges on factors such as the desired cleavage conditions, the sensitivity of the target protein to pH or light, and the required efficiency of protein recovery.
Performance Comparison of Reversible Biotinylation Reagents
The following tables summarize quantitative data on the performance of various reversible biotinylation strategies.
Table 1: Comparison of Chemically Cleavable Biotinylation Reagents
| Feature | This compound (Disulfide) | DADPS-Biotin (Acid-Labile) | Photocleavable (PC)-Biotin | Dde-Biotin (Hydrazine-Labile) |
| Cleavage Condition | Reducing agents (e.g., 50 mM DTT, TCEP) | Mild acid (e.g., 5-10% formic acid)[1] | UV irradiation (e.g., 365 nm)[1] | 2% aqueous hydrazine[2][3] |
| Cleavage Time | 30-60 minutes | 30-60 minutes[1] | <5-15 minutes | 60-120 minutes |
| Cleavage Efficiency | High, but can be incomplete | >98% with 10% formic acid for 0.5h | >99% | High, but can be sensitive to other reagents |
| Residual Mass after Cleavage | Thiol group | Small (143 Da) | Small (e.g., 100.7 Da) | Small (55.07 Da) |
| Advantages | Widely used, well-established protocols | Very mild cleavage, high efficiency | Reagent-free cleavage, spatiotemporal control | Orthogonal to many other chemical modifications |
| Limitations | Reducing agents can disrupt protein disulfide bonds | Not suitable for acid-sensitive proteins | UV can damage some proteins and nucleic acids | Hydrazine is toxic and requires careful handling |
Table 2: Comparison of Affinity-Based Reversible Biotinylation Reagents
| Feature | Desthiobiotin | Iminobiotin |
| Binding Affinity (Kd to Streptavidin) | ~10⁻¹¹ M | pH-dependent (~10⁻⁷ M at pH 7) |
| Elution Condition | Competitive displacement with free biotin | pH shift to ~4.0 |
| Elution Time | 30-60 minutes | 15-30 minutes |
| Protein Recovery Yield | High, dependent on biotin concentration | High, often quantitative |
| Residual Mass after Elution | None (protein is unmodified) | None (protein is unmodified) |
| Advantages | Very mild, physiological elution conditions | Mild elution, no competing biotin in eluate |
| Limitations | Eluate contains high concentration of free biotin | Requires protein stability at low pH |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for the successful implementation of these techniques. Below are representative workflows for several key alternatives.
Workflow for Acid-Labile (DADPS-Biotin) Protein Purification
This workflow illustrates the capture and release of a protein labeled with an acid-cleavable DADPS-biotin linker.
Caption: Workflow for DADPS-Biotin based protein purification.
Experimental Protocol: DADPS-Biotin Labeling and Cleavage
-
Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of DADPS-Biotin-NHS ester (dissolved in DMSO) to the protein solution. Incubate for 1-2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted DADPS-Biotin using a desalting column or dialysis against PBS.
-
Affinity Capture: Add streptavidin-conjugated magnetic beads to the labeled protein solution and incubate for 1 hour at 4°C with gentle rotation to allow binding.
-
Washing: Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in an elution buffer of 5% formic acid in water. Incubate for 30 minutes at room temperature with gentle agitation.
-
Collection: Pellet the beads using a magnetic stand and collect the supernatant containing the released protein. Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).
Workflow for Desthiobiotin-Based Affinity Purification
This workflow demonstrates the "soft-release" of a desthiobiotin-labeled protein through competitive elution with free biotin.
Caption: Workflow for Desthiobiotin-based protein purification.
Experimental Protocol: Desthiobiotin Labeling and Elution
-
Protein Preparation and Labeling: Follow steps 1-3 as described for DADPS-Biotin, using Desthiobiotin-NHS ester as the labeling reagent.
-
Affinity Capture and Washing: Follow steps 4-5 as described for DADPS-Biotin.
-
Elution: Prepare an elution buffer containing a high concentration of free biotin (e.g., 50 mM Biotin in PBS). Resuspend the beads in the elution buffer and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Collection: Collect the supernatant containing the released protein. The eluate will contain a high concentration of free biotin, which may need to be removed by dialysis or buffer exchange for downstream applications.
Workflow for Iminobiotin-Based pH-Dependent Purification
This workflow highlights the pH-sensitive binding and elution of an iminobiotin-labeled protein.
Caption: Workflow for Iminobiotin-based protein purification.
Experimental Protocol: Iminobiotin Labeling and pH-Elution
-
Protein Preparation and Labeling: Follow steps 1-3 as described for DADPS-Biotin, using Iminobiotin-NHS ester.
-
Affinity Capture: Equilibrate avidin-agarose beads with a high pH binding buffer (e.g., 50 mM sodium carbonate, pH 11.0). Add the iminobiotin-labeled protein and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads with the high pH binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein by incubating the beads with a low pH elution buffer (e.g., 50 mM sodium acetate, pH 4.0) for 15-30 minutes.
-
Collection and Neutralization: Collect the supernatant and immediately neutralize the pH by adding a suitable buffer to preserve the protein's activity.
Considerations for Method Selection
-
Protein Stability: For proteins sensitive to reducing agents, alternatives to this compound are preferable. Acid-labile linkers should be avoided for proteins that are unstable at low pH.
-
Downstream Applications: If the presence of free biotin in the eluate interferes with subsequent assays, iminobiotin or chemically cleavable linkers are better choices than desthiobiotin.
-
Cellular Studies: For labeling cell surface proteins, membrane-impermeable versions of these reagents (e.g., containing a sulfo-NHS group) should be used to prevent labeling of intracellular proteins.
-
Off-Target Effects: NHS esters can react with any accessible primary amine, potentially leading to labeling of non-target proteins. The specificity of labeling is a critical consideration, and appropriate controls are essential.
-
Efficiency and Yield: The desired protein recovery yield will influence the choice of reagent, with methods like DADPS-biotin cleavage and iminobiotin elution often providing high recovery rates.
Conclusion
The evolution of reversible biotinylation reagents has provided researchers with a powerful and versatile set of tools that extend far beyond the capabilities of this compound. By understanding the distinct mechanisms, advantages, and limitations of each alternative—be it chemically cleavable linkers or affinity-based systems—scientists can tailor their experimental design to achieve highly specific labeling and gentle, efficient release of their target biomolecules. This comparative guide serves as a starting point for navigating these options and selecting the most appropriate method to advance research in a wide array of biological disciplines.
References
A Researcher's Guide to Confirming Site-Specific Biotinylation: An LC-MS/MS Perspective
For researchers, scientists, and drug development professionals, the precise identification of biotinylation sites on a protein is crucial for understanding protein-protein interactions, elucidating cellular pathways, and developing targeted therapeutics. While biotin labeling is a powerful tool, confirming the exact location of the biotin tag requires robust analytical methods. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based techniques for the confirmation of site-specific biotinylation, offering detailed protocols and experimental data to inform methodology selection.
The gold standard for identifying and localizing post-translational modifications, including biotinylation, is LC-MS/MS. This powerful technique allows for the precise determination of which amino acid residue has been modified. However, the unique properties of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, present significant challenges for traditional LC-MS/MS workflows.
This guide will compare the conventional streptavidin-based enrichment method with a more recent and advanced technique, BioSITe (Biotinylation Site Identification Technology), which utilizes an antibody-based approach to directly enrich biotinylated peptides.[1][2] We will delve into the experimental workflows, present comparative data on their performance, and provide detailed protocols to aid in the practical application of these methods.
Method Comparison: Conventional Streptavidin Enrichment vs. BioSITe
The choice of enrichment strategy is a critical determinant of success in identifying biotinylation sites. The conventional method relies on the high affinity of streptavidin for biotin, while BioSITe employs anti-biotin antibodies for a more targeted peptide-level enrichment.[1][2]
| Feature | Conventional Streptavidin-Based Method | BioSITe (Biotinylation Site Identification Technology) |
| Enrichment Strategy | Biotinylated proteins are captured by streptavidin-coated beads.[2] | Biotinylated peptides are captured by anti-biotin antibody-coated beads after protein digestion. |
| Point of Enrichment | Protein-level | Peptide-level |
| Identification of Biotinylation Site | Indirect. Relies on the identification of non-biotinylated peptides from the enriched protein, as the biotinylated peptides remain tightly bound to the streptavidin beads. | Direct. The enriched biotinylated peptides are eluted and directly analyzed by LC-MS/MS, providing direct evidence of the modification site. |
| Efficiency in Site Identification | Very low. Biotinylated peptides are rarely detected due to the strong biotin-streptavidin interaction. | High. Significantly increases the number of identified biotinylated peptides and sites. |
| Quantitative Analysis | Challenging. Often relies on indirect methods like SILAC or label-free quantification of non-biotinylated peptides. | Simplified. Can utilize isotopically labeled biotin for direct quantitative comparison of biotinylation levels between samples. |
| Potential for Bias | High. The strong binding can lead to the loss of biotinylated peptides and a bias towards more abundant proteins. | Lower. The milder elution conditions from anti-biotin antibodies allow for better recovery of biotinylated peptides. |
Table 1: Comparison of Conventional Streptavidin-Based Enrichment and BioSITe for the Analysis of Site-Specific Biotinylation.
Experimental Workflows
The following diagrams illustrate the key steps in both the conventional and BioSITe workflows for identifying site-specific biotinylation.
Caption: Conventional workflow for biotinylated protein enrichment.
Caption: BioSITe workflow for direct identification of biotinylation sites.
Quantitative Data Comparison
Studies have demonstrated the superior performance of BioSITe in identifying biotinylated peptides compared to conventional methods.
| Method | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified |
| BioSITe | 3403 | 1193 |
| Conventional On-Bead Digestion | 11 | Not specified |
| DiDBiT (another peptide-level method) | Not specified | Not specified |
Table 2: Comparison of the number of identified biotinylated peptides and proteins from a study using BirA-BCR-ABL expressing cells.*
The data clearly indicates that BioSITe enables the identification of a significantly higher number of biotinylated peptides, leading to more comprehensive and reliable site-specific information.
Experimental Protocols
Protocol 1: BioSITe - Enrichment of Biotinylated Peptides
This protocol is adapted from the methodology described for BioSITe.
1. Protein Digestion:
-
Lyse cells in a buffer containing 8 M urea to denature proteins.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes.
-
Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes in the dark.
-
Dilute the lysate to reduce the urea concentration to 2 M.
-
Digest proteins with trypsin (1:20 enzyme-to-protein ratio) overnight at 37°C.
2. Enrichment of Biotinylated Peptides:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 column.
-
Incubate the desalted peptides with anti-biotin antibody-conjugated beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads.
3. LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nanoflow liquid chromatography system.
-
Use a suitable LC gradient to separate the peptides.
-
Acquire MS/MS spectra using a data-dependent acquisition mode.
4. Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine like SequestHT.
-
Specify biotinylation as a variable modification on the relevant amino acid residues (e.g., lysine, N-terminus).
-
Filter the results to a false discovery rate (FDR) of 1% for both peptides and proteins.
Protocol 2: Conventional Streptavidin-Based Protein Enrichment
1. Protein Extraction and Enrichment:
-
Lyse cells in a denaturing buffer.
-
Incubate the cell lysate with streptavidin-conjugated beads to capture biotinylated proteins.
-
Perform stringent wash steps to remove non-specifically bound proteins.
2. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add trypsin and incubate to digest the bound proteins.
-
Collect the supernatant containing the non-biotinylated peptides.
3. LC-MS/MS Analysis and Data Analysis:
-
Analyze the eluted non-biotinylated peptides by LC-MS/MS as described in Protocol 1.
-
Identify the proteins present in the sample. The presence of a protein is taken as indirect evidence of its biotinylation.
Alternative Confirmation Methods
While LC-MS/MS provides the most detailed information, other methods can be used for initial confirmation of biotinylation, though they do not identify the specific site.
-
SDS-PAGE Gel Shift Assay: Incubation of a biotinylated protein with streptavidin results in a higher molecular weight complex, which can be visualized as a band shift on an SDS-PAGE gel. This method is useful for confirming biotinylation but does not provide site-specific information.
-
Western Blotting: Biotinylated proteins can be detected by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
Conclusion
For researchers requiring definitive confirmation and localization of biotinylation sites, LC-MS/MS is the method of choice. The BioSITe methodology, which focuses on the direct enrichment of biotinylated peptides, offers significant advantages over conventional protein-level streptavidin capture methods. It leads to a much higher number of identified biotinylation sites, provides direct evidence of modification, and simplifies quantitative analyses. By selecting the appropriate workflow and carefully executing the experimental protocols, researchers can confidently and accurately map biotinylation sites, paving the way for deeper insights into complex biological processes.
References
A Comparative Guide to NHS-SS-Biotin and Other Amine-Reactive Crosslinkers
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a critical technique for a multitude of applications, including affinity purification, protein-protein interaction studies, and cell surface labeling. The choice of the appropriate amine-reactive crosslinker is paramount to the success of these experiments. This guide provides an objective comparison of NHS-SS-Biotin with other commonly used amine-reactive biotinylation reagents, supported by experimental data and detailed protocols.
Overview of Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] The most common reactive group is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines under neutral to slightly alkaline conditions (pH 7-9).[2][3]
The key characteristics that differentiate these reagents include their cleavability, spacer arm length, solubility, and cell membrane permeability.
Comparison of Key Performance Characteristics
The selection of a biotinylation reagent should be based on the specific requirements of the experiment, such as the need for recovering the biotinylated molecule, the location of the target protein (cell surface or intracellular), and the potential for steric hindrance.
| Feature | This compound | Sulfo-NHS-SS-Biotin | NHS-Biotin | Sulfo-NHS-Biotin | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Cleavability | Yes (Disulfide bond) | Yes (Disulfide bond) | No | No | No | No |
| Cleavage Agent | Reducing agents (DTT, TCEP)[4][5] | Reducing agents (DTT, TCEP) | N/A | N/A | N/A | N/A |
| Spacer Arm Length | 24.3 Å | 24.3 Å | 13.5 Å | 13.5 Å | 22.4 Å | 22.4 Å |
| Solubility | Water-insoluble (requires DMSO or DMF) | Water-soluble | Water-insoluble (requires DMSO or DMF) | Water-soluble | Water-insoluble (requires DMSO or DMF) | Water-soluble |
| Membrane Permeability | Permeable | Impermeable | Permeable | Impermeable | Permeable | Impermeable |
| Primary Application | Intracellular protein labeling and reversible capture | Cell surface protein labeling and reversible capture | General intracellular protein labeling | General cell surface protein labeling | Intracellular labeling with reduced steric hindrance | Cell surface labeling with reduced steric hindrance |
Performance Data Summary
The efficiency of biotinylation and subsequent protein recovery can be influenced by the choice of reagent and experimental conditions.
| Parameter | This compound | Sulfo-NHS-SS-Biotin | NHS-Biotin | Sulfo-NHS-Biotin | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Biotinylation Efficiency | High | High (reported slightly higher than non-cleavable counterparts) | High | High (76% of peptides biotinylated in one study) | High (Slightly more biotinylation than its sulfo- counterpart) | High |
| Protein Recovery (after affinity capture) | High (via cleavage) | High (via cleavage) | Low (requires harsh elution) | Low (requires harsh elution) | Low (requires harsh elution) | Low (requires harsh elution) |
| Cell Viability | Can be cytotoxic at high concentrations | Generally low cytotoxicity, ideal for live-cell labeling | Can be cytotoxic at high concentrations | Generally low cytotoxicity | Can be cytotoxic at high concentrations | Generally low cytotoxicity, though some mild adverse effects reported at high concentrations |
Experimental Workflows and Logical Relationships
The choice of biotinylation reagent dictates the experimental workflow, particularly for cell-based applications and protein purification.
Caption: Comparative workflows for different biotinylation strategies.
The diagram above illustrates three common experimental workflows. Cell surface protein labeling utilizes a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin at low temperatures to prevent internalization. Intracellular labeling requires a membrane-permeable reagent such as this compound. For non-cleavable reagents, elution from streptavidin beads necessitates harsh conditions that often result in protein denaturation.
Signaling Pathway and Interaction Analysis
While biotinylation reagents are not part of a specific signaling pathway, they are instrumental in studying them. For instance, cell surface biotinylation can be used to track the internalization and recycling of receptors in response to signaling events.
Caption: Workflow for studying receptor trafficking using cleavable biotinylation.
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is designed for the selective labeling of proteins on the plasma membrane of live cells.
Materials:
-
Cells in culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Wash cells three times with ice-cold PBS to remove any contaminating proteins.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5-1 mg/mL.
-
Incubate the cells with the Sulfo-NHS-SS-Biotin solution for 30 minutes at 4°C with gentle agitation.
-
Remove the biotin solution and wash the cells twice with ice-cold quenching buffer to stop the reaction.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Incubate the cell lysate with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads three times with lysis buffer.
-
To elute the captured proteins, incubate the beads with elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS) for 1 hour at room temperature.
Protocol 2: Comparison of Biotinylation Efficiency
This protocol provides a framework for comparing the biotinylation efficiency of different amine-reactive reagents on a purified protein sample.
Materials:
-
Purified protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound, Sulfo-NHS-SS-Biotin, NHS-LC-Biotin (dissolved in DMSO or water as appropriate)
-
Desalting column
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
Procedure:
-
For each biotinylation reagent, prepare a reaction by adding a 20-fold molar excess of the reagent to the protein solution.
-
Incubate the reactions for 30 minutes at room temperature.
-
Remove excess, unreacted biotin using a desalting column.
-
Determine the protein concentration of the biotinylated samples using a standard protein assay (e.g., BCA).
-
Quantify the amount of incorporated biotin using the HABA assay according to the manufacturer's instructions.
-
Calculate the molar ratio of biotin to protein for each reagent to compare their labeling efficiency.
Conclusion
The choice between this compound and other amine-reactive crosslinkers is dictated by the specific experimental goals. This compound is an excellent choice for applications requiring the reversible capture and release of intracellular proteins. Its water-soluble counterpart, Sulfo-NHS-SS-Biotin, is the reagent of choice for selectively labeling and isolating cell surface proteins from live cells with minimal impact on cell viability. Non-cleavable reagents, while effective for biotinylation, present challenges in the elution of the target molecule, often leading to denaturation and co-purification of streptavidin. The length of the spacer arm is another important consideration, with longer arms generally reducing steric hindrance and improving the efficiency of streptavidin binding. By carefully considering these factors and utilizing the appropriate protocols, researchers can effectively employ biotinylation for a wide range of biological investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NHS-SS-Biotin: Specificity, Performance, and Best Practices
An in-depth comparison of NHS-SS-Biotin for labeling primary amines, offering researchers a comprehensive look at its specificity, alternative reagents, and supporting experimental data to guide their biotinylation strategies.
This compound (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a widely utilized reagent for attaching a biotin label to proteins and other biomolecules. Its popularity stems from its amine-reactive N-hydroxysuccinimide (NHS) ester group and a cleavable disulfide bond in its spacer arm. This combination allows for the efficient labeling of primary amines—primarily the ε-amine of lysine residues and the N-terminus of polypeptides—and subsequent elution from avidin or streptavidin affinity matrices under mild reducing conditions.[1][2]
The specificity of the NHS ester reaction is crucial for successful biotinylation. The reaction proceeds via nucleophilic attack from a deprotonated primary amine on the NHS ester, forming a stable amide bond.[3][4] This reaction is most efficient at a neutral to slightly basic pH of 7-9.[1] It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
While highly specific for primary amines under optimal conditions, side reactions can occur. At higher pH values, hydrolysis of the NHS ester becomes a competing reaction, which can reduce labeling efficiency. Furthermore, studies have indicated that NHS esters can also react with other nucleophilic residues like serine, threonine, and tyrosine, particularly at elevated pH. However, for most applications at physiological pH, the reaction with primary amines is predominant.
Comparative Analysis of Biotinylation Reagents
The choice of biotinylation reagent depends on the target functional group, the solubility requirements, and whether cleavability is desired. This compound is one of several options available to researchers.
| Feature | This compound | Sulfo-NHS-SS-Biotin | Maleimide-PEG-Biotin | Biotin Hydrazide |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Aldehydes/Ketones (from carbohydrates) |
| Solubility | Organic Solvents (DMSO, DMF) | Water Soluble | Varies | Water Soluble |
| Cell Permeability | Permeable | Impermeable | Varies | Impermeable |
| Cleavability | Yes (Disulfide Bond) | Yes (Disulfide Bond) | No (Stable Thioether Bond) | No |
| Spacer Arm | Long, contains disulfide | Long, contains disulfide | Varies (PEG linker) | Short |
| Common Use Case | Labeling intracellular and cell surface proteins; affinity purification with elution. | Labeling cell surface proteins exclusively; pull-down assays. | Labeling specific cysteine residues; when amine modification is undesirable. | Labeling glycoproteins after periodate oxidation. |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of biotinylation reagents in the literature are limited and highly dependent on the specific protein and reaction conditions. However, studies provide insights into the efficiency of NHS-ester-based biotinylation.
| Reagent | Target Molecule | Key Condition | Observed Efficiency | Source |
| Sulfo-NHS-SS-Biotin | Tryptic peptides from HeLa lysates | Standard protocol | 88% of peptides biotinylated on average | |
| Sulfo-NHS-Biotin | Tryptic peptides from HeLa lysates | Standard protocol | 76% of peptides biotinylated on average | |
| Sulfo-NHS-SS-Biotin | Cell Surface Proteins | pH 8.0, 25°C | Biotinylation level more than doubled compared to pH 7.4, 4°C |
These data highlight that Sulfo-NHS-SS-Biotin can achieve high labeling efficiency. The choice between the NHS and Sulfo-NHS versions often comes down to experimental design, specifically whether the target is intracellular or on the cell surface. The higher efficiency of the SS-Biotin variant over the standard Biotin in one study may be attributable to differences in the spacer arm or experimental variability.
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the key processes involved in using this compound.
References
A Researcher's Guide to Control Experiments for NHS-SS-Biotin Labeling Studies
For researchers, scientists, and drug development professionals, the specific and efficient labeling of cell surface proteins is crucial for a multitude of applications, from studying protein trafficking to identifying drug targets. NHS-SS-Biotin is a widely used reagent for this purpose, enabling the biotinylation of primary amines on extracellular protein domains. The inclusion of a disulfide bond in its spacer arm allows for the cleavage of the biotin tag, facilitating the elution of captured proteins.
However, to ensure the validity and reproducibility of data generated from this compound labeling studies, a series of well-designed control experiments are paramount. This guide provides an objective comparison of essential control experiments, alongside alternative biotinylation strategies, supported by experimental data and detailed protocols.
Comparison of Biotinylation Reagents and Control Experiments
To ensure the specificity of this compound labeling, it is critical to perform control experiments that account for potential sources of error, such as intracellular protein labeling, non-specific binding, and the presence of endogenous biotins. Furthermore, understanding the advantages and limitations of alternative biotinylation reagents can inform the selection of the most appropriate method for a given research question.
| Reagent/Control | Target Moiety | Principle | Relative Specificity | Cleavable | Key Considerations |
| This compound | Primary amines (-NH2) | N-hydroxysuccinimide (NHS) ester chemistry forms amide bonds with lysine residues and N-termini. | Moderate | Yes (Disulfide bond) | Prone to labeling any accessible primary amine; requires careful optimization to ensure cell surface specificity. |
| Biotin-Hydrazide | Aldehydes/Ketones | Hydrazide chemistry forms hydrazone bonds with carbonyls generated by oxidizing carbohydrate moieties on glycoproteins. | High (for glycoproteins) | No | Specific for glycoproteins; requires an initial oxidation step which must be carefully controlled. |
| Biotin-PEG4-MeTz | Bioorthogonal handle (e.g., TCO) | Inverse-electron-demand Diels-Alder "click chemistry" reaction between methyltetrazine (MeTz) and a trans-cyclooctene (TCO) group. | Very High | No | Requires pre-incorporation of a bioorthogonal handle into the target protein, offering exceptional specificity. |
| No Biotin Reagent Control | N/A | Omitting the this compound reagent from the labeling step. | N/A | N/A | Essential for assessing non-specific binding of proteins to streptavidin beads.[1][2] |
| Intracellular Protein Labeling Control | Intracellular proteins | Western blot analysis of the biotinylated fraction for abundant cytosolic proteins (e.g., GAPDH, Actin). | N/A | N/A | Crucial for verifying the integrity of the cell membrane during the labeling procedure.[1][2] |
| Endogenous Biotin Blocking Control | Endogenously biotinylated proteins | Pre-incubation of the cell lysate with free streptavidin/avidin to block endogenous biotin before adding streptavidin beads. | N/A | N/A | Important for reducing background signal from naturally biotinylated carboxylases. |
Experimental Protocols
Detailed methodologies for the key biotinylation techniques and control experiments are provided below.
Protocol 1: this compound Cell Surface Labeling
This protocol describes the standard procedure for labeling cell surface proteins using this compound.
Materials:
-
Cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
-
Streptavidin-conjugated beads
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.
-
Biotinylation Reaction: Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL. Immediately before use, prepare a solution of this compound in an appropriate solvent (e.g., DMSO or water) and add it to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation.
-
Quenching: To stop the reaction, pellet the cells and wash them three times with ice-cold quenching buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Elution: After washing the beads to remove non-specifically bound proteins, elute the captured proteins by cleaving the disulfide bond with a reducing agent (e.g., DTT or 2-mercaptoethanol).
Protocol 2: Biotin-Hydrazide Labeling of Cell Surface Glycoproteins
This protocol outlines the steps for labeling cell surface glycoproteins using an oxidation-hydrazide chemistry approach.[1]
Materials:
-
Cells of interest
-
Ice-cold PBS, pH 6.5
-
Sodium meta-periodate (NaIO₄)
-
Biotin-Hydrazide
-
Quenching solution (e.g., 1 mM glycerol in PBS)
-
Cell lysis buffer
-
Streptavidin-conjugated beads
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS, pH 6.5.
-
Oxidation: Resuspend cells in a freshly prepared solution of 1-2 mM NaIO₄ in ice-cold PBS, pH 6.5, and incubate for 15-20 minutes on ice in the dark.
-
Quenching: Quench the oxidation reaction by adding a quenching solution and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS, pH 7.4.
-
Labeling Reaction: Resuspend the cells in a solution of Biotin-Hydrazide (typically 1-2 mM) in PBS, pH 7.4, and incubate for 1-2 hours at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS, pH 7.4, to remove unreacted Biotin-Hydrazide.
-
Downstream Processing: Proceed with cell lysis and affinity purification as described in Protocol 1.
Protocol 3: Bioorthogonal Labeling with Biotin-PEG4-MeTz
This protocol describes a two-step bioorthogonal labeling strategy for highly specific biotinylation.
Materials:
-
Cells engineered to express a TCO-containing protein
-
PBS, pH 7.4
-
Biotin-PEG4-MeTz
-
Cell lysis buffer
-
Streptavidin-conjugated beads
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein of interest.
-
Washing: Gently wash the cells three times with PBS to remove any interfering components.
-
Labeling Reaction: Prepare a solution of Biotin-PEG4-MeTz in PBS (typically 10-50 µM) and add it to the cells. Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with PBS to remove unreacted Biotin-PEG4-MeTz.
-
Downstream Processing: Lyse the cells and proceed with affinity purification as described in Protocol 1.
Control Experiments: Detailed Methodologies
Control 1: No Biotin Reagent Control
Purpose: To assess the level of non-specific binding of proteins to the streptavidin beads.
Procedure:
-
Follow the exact same procedure as the experimental sample (e.g., Protocol 1), but replace the this compound solution with the vehicle (e.g., DMSO or PBS) alone.
-
Process the sample through all subsequent steps, including cell lysis, incubation with streptavidin beads, washing, and elution.
-
Analyze the eluate by Western blot or mass spectrometry. A minimal to no signal in this control is indicative of low non-specific binding.
Control 2: Intracellular Protein Labeling Control
Purpose: To verify that the biotinylation is restricted to the cell surface and that the cell membrane remained intact during the labeling process.
Procedure:
-
Perform the biotinylation experiment as described in Protocol 1.
-
After elution from the streptavidin beads, analyze a portion of the eluate by Western blot.
-
Probe the Western blot with an antibody against a known, abundant intracellular protein (e.g., GAPDH, actin, or tubulin).
-
The absence of a signal for the intracellular protein in the biotinylated fraction confirms the integrity of the cell membrane during the experiment.
Control 3: Endogenous Biotin Blocking
Purpose: To prevent false-positive signals arising from endogenously biotinylated proteins.
Procedure:
-
After cell lysis, but before the addition of streptavidin-conjugated beads, incubate the cell lysate with a molar excess of free streptavidin or avidin for 30-60 minutes at 4°C. This will block the biotin-binding sites on the endogenous biotinylated proteins.
-
Proceed with the addition of streptavidin-conjugated beads for the affinity purification of the experimentally biotinylated proteins.
Mandatory Visualizations
To further clarify the experimental workflows and the logic behind the control experiments, the following diagrams are provided.
This compound experimental workflow.
Logical relationships of control experiments.
Comparison of biotinylation chemistries.
References
A Comparative Guide to the In Vitro Stability of Biotinylated Proteins
For researchers, scientists, and professionals in drug development, the covalent attachment of biotin to proteins is an indispensable technique for detection, purification, and interaction studies. The success of these applications hinges on the stability of the biotin-protein conjugate. This guide provides an objective comparison of factors influencing the stability of biotinylated proteins, methods for its assessment, and supporting experimental data to aid in the design of robust and reproducible experiments.
Factors Influencing the Stability of Biotinylated Proteins
The in vitro stability of a biotinylated protein is a multifaceted issue, extending beyond the integrity of the biotin-protein bond to the overall structural and functional integrity of the protein itself.
-
The Biotin-Protein Linkage: The covalent bond between biotin and the protein is generally stable.[1] However, the choice of biotinylating reagent, which dictates the type of chemical bond formed, can be critical. Most commercially available biotinylating agents that target primary amines (lysines) form stable amide bonds.[2] Nevertheless, some biotin-protein bonds have been shown to be susceptible to cleavage in human plasma, suggesting that the biological matrix can contain factors that hydrolyze the linkage.[3][4][5]
-
Intrinsic Protein Stability: The stability of the protein itself is a paramount concern. Biotinylation is unlikely to be the weak point if the protein is prone to denaturation, aggregation, or degradation under the experimental conditions. Factors such as pH, temperature, and the presence of proteases can all impact the protein's stability.
-
Impact of Biotinylation on Protein Structure: The process of attaching biotin molecules can sometimes influence the thermodynamic stability and folding kinetics of the protein. The addition of biotin, a relatively small molecule, can alter the energy landscape of the protein, potentially affecting its folding routes and transition states.
-
Storage Conditions: Proper storage is crucial for maintaining the stability of biotinylated proteins. Long-term storage at -80°C is generally recommended. For shorter periods, storage at 4°C is also possible. To prevent damage from repeated freeze-thaw cycles, it is advisable to store proteins in aliquots or at -20°C in a 50% glycerol solution, which prevents freezing. The addition of a carrier protein, such as bovine serum albumin (BSA), can also enhance long-term stability.
-
Interaction with Avidin/Streptavidin: The binding of biotin to avidin or streptavidin dramatically increases the thermal stability of the complex. This remarkable stability is a cornerstone of biotin-streptavidin technology.
Comparative Analysis of Biotinylation Reagents
The choice of biotinylation reagent affects which amino acid residues are modified and the characteristics of the resulting bond. A common class of reagents is N-hydroxysuccinimide (NHS) esters, which react with primary amines.
| Biotinylation Reagent Type | Target Functional Group | Resulting Bond | Key Characteristics | Alternative Tagging Technologies |
| NHS-ester Biotin | Primary amines (Lysine, N-terminus) | Amide | Stable bond; most common method. | HaloTag |
| Maleimide-Biotin | Sulfhydryls (Cysteine) | Thioether | Stable bond; useful for site-specific labeling. | SNAP-tag / CLIP-tag |
| Hydrazide-Biotin | Carbonyls (aldehydes/ketones) | Hydrazone | Can be less stable than amide or thioether bonds. | Sortase-mediated ligation |
| Photo-reactive Biotin | Non-specific C-H, N-H bonds | Covalent | Allows for labeling of interaction partners in proximity. | APEX/BioID |
| Cleavable Biotin Reagents | Various (amines, sulfhydryls) | Contains a cleavable spacer arm (e.g., disulfide) | Allows for elution of the biotinylated protein from streptavidin under mild conditions. | AviTag (enzymatic biotinylation) |
Experimental Protocols for Stability Assessment
Assessing the stability of biotinylated proteins involves verifying both the biotinylation status and the integrity of the protein over time and under various conditions.
Protocol 1: SDS-PAGE Gel-Shift Assay for Biotinylation Confirmation
This method provides a qualitative assessment of biotinylation by observing a shift in the protein's molecular weight upon binding to streptavidin.
-
Sample Preparation: Incubate the biotinylated protein with an excess of streptavidin for 30 minutes at room temperature. A typical molar ratio is 1:4 (protein:streptavidin) to ensure all biotin binding sites on streptavidin are occupied.
-
Controls: Include controls of the non-biotinylated protein with and without streptavidin, and the biotinylated protein without streptavidin.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis under standard conditions.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). A shift in the band corresponding to the biotinylated protein in the presence of streptavidin indicates successful biotinylation.
Protocol 2: HABA Assay for Quantification of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the molar ratio of biotin to protein.
-
Reagent Preparation: Prepare a solution of the HABA/Avidin complex according to the manufacturer's instructions.
-
Baseline Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm in a spectrophotometer.
-
Sample Addition: Add a known concentration of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Absorbance Reading: Wait for the absorbance reading to stabilize and record the final absorbance at 500 nm.
-
Calculation: The decrease in absorbance is proportional to the amount of HABA displaced by biotin. Use this change to calculate the concentration of biotin in the sample and subsequently the biotin-to-protein molar ratio.
Protocol 3: General Protocol for Assessing In Vitro Stability
This protocol can be adapted to assess the stability of biotinylated proteins under specific storage conditions (e.g., different temperatures, buffers, or time points).
-
Aliquoting and Storage: Aliquot the biotinylated protein into multiple tubes to avoid repeated freeze-thaw cycles. Store the aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months), remove an aliquot from storage.
-
Analysis of Protein Integrity: Analyze the protein integrity using SDS-PAGE. The presence of degradation products or aggregates can indicate instability.
-
Analysis of Biotinylation and Functionality:
-
Perform a Western blot using HRP-conjugated streptavidin to confirm the presence of the biotin tag.
-
If the protein has a measurable activity (e.g., enzymatic activity, binding to a partner), perform a functional assay to assess its activity.
-
Quantitative Data on Stability
The following table summarizes general stability expectations for biotinylated proteins under different storage conditions. Actual stability will be protein-dependent.
| Storage Condition | Expected Duration of Stability | Key Considerations |
| 4°C | Weeks to months | Prone to microbial contamination; addition of sodium azide (0.02%) is recommended. |
| -20°C | Months to over a year | Avoid freeze-thaw cycles. Consider adding 50% glycerol to prevent freezing. |
| -80°C | Years | Generally considered the best option for long-term storage. Flash-freezing in liquid nitrogen before storage is recommended. |
| Lyophilized | Years | Stable at ambient temperatures for weeks and long-term at 4°C or below. |
Visualizing Workflows and Concepts
Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of NHS-SS-Biotin
Researchers and drug development professionals handling NHS-SS-Biotin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound (Sulfosuccinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate) is a widely used amine-reactive biotinylation reagent. Its chemical structure includes a reactive N-hydroxysuccinimide (NHS) ester and a cleavable disulfide bond, which necessitate a two-step deactivation process prior to disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 504.65 g/mol |
| Spacer Arm Length | 24.3 Å |
| Solubility | Soluble in DMSO and DMF; insoluble in water and ethanol.[1] |
| Appearance | White to off-white solid.[2] |
| Storage Temperature | 4°C, protected from moisture.[2] |
Disposal Protocol: A Two-Step Deactivation Approach
The following protocol details the methodology for the chemical deactivation of small, laboratory-scale quantities of this compound waste. This procedure is designed to first hydrolyze the reactive NHS ester and then cleave the disulfide bond, rendering the compound non-reactive and suitable for disposal.
Materials Required:
-
Waste this compound solution (in an appropriate organic solvent like DMSO or DMF)
-
1 M Tris buffer, pH 8.5
-
1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Experimental Procedure:
Step 1: Quenching the NHS Ester
The reactive NHS ester is susceptible to hydrolysis, a reaction that is accelerated at a basic pH. This step effectively quenches its ability to react with primary amines.
-
Prepare for Reaction: In a designated chemical fume hood, place the container with the this compound waste.
-
Add Quenching Agent: For every 1 mL of this compound waste solution, add 0.1 mL of 1 M Tris buffer (pH 8.5). The use of a primary amine buffer like Tris will effectively quench the NHS ester.[1]
-
Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 30 minutes. This provides sufficient time for the hydrolysis of the NHS ester to complete. The half-life of NHS esters decreases significantly at a basic pH.[1]
Step 2: Cleavage of the Disulfide Bond
The disulfide bond in this compound can be cleaved by a reducing agent, breaking the molecule into smaller, less complex components.
-
Add Reducing Agent: To the quenched solution from Step 1, add a sufficient volume of a stock solution of a reducing agent to achieve a final concentration of 50-100 mM. Commonly used reducing agents for this purpose are Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for Reduction: Gently mix the solution and incubate at room temperature for at least 2 hours. This will ensure the complete reduction of the disulfide bond.
-
Final Disposal: Following the two-step deactivation, the resulting solution should be disposed of in a properly labeled hazardous waste container according to your institution's and local regulations. Do not pour down the drain.
Disposal Workflow
The logical workflow for the disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process and the sequential steps required for safe disposal.
Caption: Disposal workflow for this compound.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding environmental standards. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Essential Safety and Operational Guidance for Handling NHS-SS-Biotin
For researchers, scientists, and drug development professionals utilizing NHS-SS-Biotin, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides immediate, essential information to ensure safe and effective use of this reagent in the laboratory, from personal protective equipment (PPE) to disposal.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound has no Occupational Safety and Health Administration (OSHA) known hazards, others recommend a more cautious approach, labeling it as potentially harmful if inhaled, ingested, or comes into contact with skin, and as an irritant to skin and eyes.[1][2][3] Therefore, adherence to the following PPE guidelines is essential.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against dust particles and splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | Minimizes inhalation of potentially harmful dust particles. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Ventilation : Always handle this compound in a well-ventilated area to minimize dust inhalation.
-
Moisture Sensitivity : The reagent is moisture-sensitive. Store the vial at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution : Dissolve this compound immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes and becomes non-reactive. Discard any unused reconstituted reagent.
-
Buffer Compatibility : Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable alternative.
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and ensure laboratory safety.
-
Unused Reagent : Dispose of any unused reconstituted reagent.
-
Waste : All waste materials, including empty containers, should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Spills : In the event of a spill, avoid generating dust. Vacuum or sweep up the material and place it in a designated, labeled waste container. Ensure the area is well-ventilated.
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
